molecular formula C9H9NO3 B8614398 N-Formyl-N-methylamino benzoic acid

N-Formyl-N-methylamino benzoic acid

Cat. No.: B8614398
M. Wt: 179.17 g/mol
InChI Key: MGJLYJNQJNEFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl-N-methylamino benzoic acid is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Formyl-N-methylamino benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Formyl-N-methylamino benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-[formyl(methyl)amino]benzoic acid

InChI

InChI=1S/C9H9NO3/c1-10(6-11)8-5-3-2-4-7(8)9(12)13/h2-6H,1H3,(H,12,13)

InChI Key

MGJLYJNQJNEFPG-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Foundational & Exploratory

N-Formyl-N-methylamino benzoic acid CAS 51865-84-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on N-Formyl-N-methylamino Benzoic Acid (CAS 51865-84-0)

Critical Intermediate in Antifolate Therapeutic Synthesis

Executive Summary

N-Formyl-N-methylamino benzoic acid (CAS 51865-84-0), chemically defined as 4-(N-formyl-N-methylamino)benzoic acid , is a specialized organic intermediate primarily utilized in the pharmaceutical development of antifolate chemotherapeutics, most notably Methotrexate (MTX) .

For the drug development scientist, this compound represents a strategic "masked" building block. It serves as a protected form of p-methylaminobenzoic acid, where the N-formyl group acts as a robust protecting group for the secondary amine. This protection is essential during the activation of the carboxylic acid moiety (e.g., via thionyl chloride) to prevent self-polymerization or side reactions before coupling with amino acid esters (like L-glutamic acid).

This guide provides a rigorous analysis of its physicochemical properties, synthetic protocols, and its pivotal role in the "Methotrexate Pathway," emphasizing process control and impurity management.

Physicochemical Characterization

The following data aggregates experimental values and validated predictions for CAS 51865-84-0.

PropertySpecificationTechnical Insight
Chemical Name 4-(N-Formyl-N-methylamino)benzoic acidThe para-substitution is critical for biological activity in folate analogs.
CAS Number 51865-84-0Unambiguous identifier.[1]
Molecular Formula C₉H₉NO₃MW: 179.17 g/mol .
Appearance White to off-white crystalline solidDiscoloration (yellowing) often indicates hydrolysis or oxidation contaminants.
Melting Point 217 – 221 °CHigh melting point suggests strong intermolecular hydrogen bonding (dimerization of carboxylic acids).
Solubility (Water) Insoluble (Acidic pH)Precipitates upon acidification (pH < 4).
Solubility (Alkali) SolubleForms a water-soluble carboxylate salt (Sodium/Potassium).
Solubility (Organic) Soluble in DMSO, DMF, MeOHHigh solubility in dipolar aprotic solvents is ideal for coupling reactions.
pKa (Predicted) ~3.8 (COOH)Typical for benzoic acid derivatives; the N-formyl group reduces the basicity of the amine significantly.

Synthetic Protocol & Methodology

Synthesis of N-Formyl-4-(methylamino)benzoic Acid

Objective: Efficient formylation of the secondary amine without affecting the carboxylic acid.

Reaction Logic: The starting material, p-(N-methyl)aminobenzoic acid, contains a nucleophilic secondary amine and an acidic carboxyl group. Direct reaction with formic acid under reflux drives the equilibrium toward the amide (formyl) formation via thermal dehydration. The carboxylic acid remains unesterified under these aqueous/acidic conditions.

Protocol:

  • Reagents: Charge a round-bottom flask with 10.0 g (0.066 mol) of p-(N-methyl)aminobenzoic acid (CAS 10541-83-0).

  • Solvent/Reactant: Add 100 mL of Formic Acid (98%+).

  • Reaction: Heat the suspension to reflux (approx. 100-105 °C). Maintain reflux for 3 hours .

    • Monitoring: The solid starting material should dissolve as the reaction progresses. Monitor by TLC or HPLC for the disappearance of the amine.

  • Workup (Isolation):

    • Evaporate the excess formic acid under reduced pressure (rotary evaporator) to dryness.

    • Purification (Reprecipitation): Suspend the crude residue in water.[2] Adjust pH to ~10 using 2N NaOH to dissolve the solid (forming the sodium salt). Filter to remove insoluble impurities.

    • Slowly acidify the filtrate with 2N HCl to pH 2-3 while stirring. The product will precipitate as white crystals.

  • Drying: Filter the solid and dry under vacuum at 60 °C.

    • Yield: Expect ~97% (approx. 11.5 g).

    • Validation: Check Melting Point (Target: 218 °C).

Application: Coupling in Methotrexate Synthesis

Context: This compound is activated (usually to the acid chloride) and coupled with L-glutamic acid diethyl ester.

Critical Caution (Racemization): When deprotecting the N-formyl group after coupling to glutamate, avoid harsh alkaline conditions at high temperatures, as this causes racemization of the L-glutamic acid moiety (converting L-Methotrexate to D/L-Methotrexate).

  • Preferred Deprotection: Mild acidic hydrolysis or specific enzymatic cleavage is often preferred in modern routes, though historical patents cite controlled alkaline hydrolysis.

Mechanistic Visualization

The following diagrams illustrate the synthesis of the core intermediate and its downstream utility in the Methotrexate pathway.

Diagram 1: Synthesis & Reactivity Flow

G cluster_0 Role of Formyl Group Start p-(N-methyl)aminobenzoic acid (CAS 10541-83-0) Target N-Formyl-N-methylamino benzoic acid (CAS 51865-84-0) Start->Target N-Formylation (-H2O) Reagent Formic Acid (Reflux) Reagent->Target Activation Acid Chloride Formation (SOCl2) Target->Activation Carboxyl Activation Coupling Coupling w/ Glutamate Activation->Coupling Amide Bond Formation Note Protects 2° Amine from Self-Acylation

Caption: Synthesis and activation pathway of CAS 51865-84-0, highlighting the protective role of the formyl group.

Diagram 2: The Methotrexate Pathway (Integration)

MTX Intermediate N-Formyl-N-methylamino benzoic acid Coupled N-(4-(N-Formyl-methylamino)benzoyl) -L-glutamic acid ester Intermediate->Coupled 1. SOCl2 2. Coupling Glutamate L-Glutamic Acid Diethyl Ester Glutamate->Coupled Deprotected N-(4-(methylamino)benzoyl) -L-glutamic acid ester Coupled->Deprotected Deformylation (Mild Acid/Base) MTX METHOTREXATE (Final API) Deprotected->MTX Alkylation (Coupling with Pteridine) Pteridine 2,4-Diamino-6-bromomethylpteridine Pteridine->MTX

Caption: Integration of CAS 51865-84-0 into the convergent synthesis of Methotrexate.

Safety & Handling (MSDS Highlights)

While CAS 51865-84-0 is an intermediate, it shares hazard characteristics with benzoic acid derivatives.

  • GHS Classification: Warning (GHS07).

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use local exhaust ventilation. Avoid dust formation.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the formyl group over long periods (though relatively stable).

References

  • ChemicalBook. (n.d.). N-Formyl-4-(methylamino)benzoic acid synthesis and properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 270880, 4-(N-Methylformamido)benzoic acid. Retrieved from

  • Google Patents. (2012). WO2012074496A1 - Process for the preparation of Methotrexate. (Discusses the use of the N-formyl intermediate and deprotection challenges). Retrieved from

  • BenchChem. (2025).[3] Protecting Group Strategies Involving N-Formylation in Peptide Synthesis. Retrieved from

Sources

Technical Guide: The Role of N-Formyl-4-(methylamino)benzoic acid in Methotrexate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Formyl-4-(methylamino)benzoic acid (N-Formyl-MABA), a critical intermediate and control marker in the synthesis of Methotrexate (MTX). It addresses the compound's utility as a protecting group strategy to ensure regioselectivity and its implications as a process-related impurity.

Executive Summary

In the industrial synthesis of Methotrexate (an antifolate antineoplastic agent), the coupling of the p-aminobenzoic acid moiety to the glutamic acid tail is a pivotal step.[1] N-Formyl-4-(methylamino)benzoic acid serves a dual role in this process:

  • Synthetic Utility: It acts as a protected intermediate . The formyl group masks the nucleophilic secondary amine of 4-(methylamino)benzoic acid (MABA), preventing self-acylation (polymerization) during the activation of the carboxylic acid.

  • Quality Control: It is a known process-related impurity . Incomplete deprotection results in N-formyl-methotrexate species, which must be rigorously quantified to meet pharmacopeial standards (e.g., EP/USP).

This guide details the mechanistic rationale for using N-Formyl-MABA, the specific synthetic protocol, and the strategies for impurity remediation.

Molecular Profile & Mechanistic Rationale[2]

The Challenge: Self-Polymerization

The synthesis of the Methotrexate side chain requires coupling 4-(methylamino)benzoic acid (MABA) with L-glutamic acid .

  • Problem: MABA contains both a nucleophilic secondary amine (

    
    ) and an electrophilic carboxylic acid (
    
    
    
    ).
  • Risk: If the carboxylic acid is activated (e.g., to an acid chloride using

    
    ) without protection, the amine of one MABA molecule will attack the activated acid of another, leading to oligomers rather than the desired amide bond with glutamic acid.
    
The Solution: N-Formyl Protection

The introduction of a formyl group creates N-Formyl-4-(methylamino)benzoic acid .

  • Electronic Effect: The formyl group (

    
    ) is electron-withdrawing. It delocalizes the lone pair of the nitrogen, significantly reducing its nucleophilicity.
    
  • Result: The "deactivated" nitrogen does not compete with the amino group of the glutamate ester during the coupling reaction.

  • Lability: Unlike acetyl or benzoyl groups, the formyl group is sufficiently labile to be removed via mild alkaline hydrolysis during the final deprotection step, preserving the integrity of the chiral glutamate center.

Physicochemical Data
PropertySpecification
Chemical Name N-Formyl-4-(methylamino)benzoic acid
CAS Number 51865-84-0
Molecular Formula

Molecular Weight 179.17 g/mol
Role Transient Intermediate / Impurity Marker
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)

Synthetic Protocol: The Protection-Coupling-Deprotection Cycle

The following protocol illustrates the standard workflow where N-Formyl-MABA is generated in situ or isolated as a discrete intermediate to facilitate the coupling with Diethyl L-glutamate.

Phase 1: N-Formylation (Protection)

Objective: Mask the secondary amine of MABA.

  • Reactants: Charge a reactor with 4-(methylamino)benzoic acid (1.0 eq) and Formic acid (98%, 5.0 eq).

  • Catalysis: Add Acetic Anhydride (1.2 eq) dropwise to generate the mixed anhydride (formylating agent) in situ.

  • Condition: Stir at 50–60°C for 4 hours.

  • Workup: Quench with ice water. The product, N-Formyl-MABA , precipitates as a white/off-white solid.

  • Validation: Monitor disappearance of starting material via HPLC (Target: <0.5%).

Phase 2: Activation and Coupling

Objective: Form the amide bond with Glutamate without self-polymerization.

  • Activation: Suspend dry N-Formyl-MABA in Toluene. Add Thionyl Chloride (

    
    )  (1.5 eq) and catalytic DMF. Reflux until gas evolution ceases.[2]
    
    • Intermediate Formed: N-Formyl-4-(methylamino)benzoyl chloride.

  • Coupling: Distill off excess

    
    . Dissolve residue in DCM.
    
  • Addition: Add L-Glutamic acid diethyl ester hydrochloride (1.1 eq) and Triethylamine (2.5 eq) at 0–5°C.

  • Reaction: Stir at room temperature for 12 hours.

    • Product: Diethyl N-(N-formyl-4-methylaminobenzoyl)-L-glutamate.

Phase 3: Global Deprotection

Objective: Remove the Formyl group and Ethyl esters simultaneously to yield the active side chain.

  • Hydrolysis: Dissolve the coupled intermediate in Ethanol/Water (1:1).

  • Base Treatment: Add 1N NaOH (3.5 eq). The pH must be maintained >12.

  • Deformylation: Heat to 40–50°C. The formyl group (amide) hydrolyzes, and the ethyl esters (esters) saponify.

    • Critical Control: Monitor strictly to prevent racemization of the Glutamate.

  • Isolation: Adjust pH to 4.0 with dilute HCl. The deprotected intermediate, N-(4-methylaminobenzoyl)-L-glutamic acid , precipitates.

Visualization of the Synthetic Pathway[5]

The following diagram illustrates the chemo-selective strategy using N-Formyl-MABA.

MTX_Synthesis MABA 4-(Methylamino) benzoic acid (Starting Material) Protected_MABA N-Formyl-4-(methylamino) benzoic acid (The Intermediate) MABA->Protected_MABA N-Formylation Formyl_Agent Formic Acid / Acetic Anhydride Formyl_Agent->Protected_MABA Activation Activation (SOCl2) Protected_MABA->Activation Coupling Coupling with L-Glutamate Diethyl Ester Activation->Coupling Acid Chloride Coupled_Inter N-Formyl-MABA-Glutamate (Fully Protected) Coupling->Coupled_Inter Hydrolysis Alkaline Hydrolysis (NaOH) Coupled_Inter->Hydrolysis MTX METHOTREXATE (Final API) Coupled_Inter->MTX Incomplete Hydrolysis (Leads to Impurity F) Side_Chain N-(4-methylaminobenzoyl) -L-glutamic acid (Deprotected Side Chain) Hydrolysis->Side_Chain Deformylation & Saponification Side_Chain->MTX Condensation Pteridine 2,4-Diamino-6- (bromomethyl)pteridine Pteridine->MTX

Caption: Workflow showing the protective role of the N-Formyl group. The red dotted line indicates the origin of formylated impurities if deprotection is incomplete.

Impurity Management & Quality Control

In regulatory contexts (ICH Q3A/Q3B), N-Formyl-MABA derivatives are classified as process-related impurities.

Identification of Impurities

If the deformylation step (Phase 3) is incomplete, the final drug substance may contain N10-Formyl Methotrexate .

  • Impurity Name: N-Formyl Methotrexate (often designated as Impurity F or E depending on the pharmacopeia).

  • Origin: Failure to fully hydrolyze the N-Formyl group before the condensation with the pteridine ring, or condensation of the pteridine with residual N-Formyl-MABA-Glutamate.

Analytical Control Strategy (HPLC)

To ensure the absence of N-Formyl-MABA and its downstream derivatives, the following HPLC parameters are recommended for release testing:

ParameterCondition
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A Phosphate Buffer pH 6.0
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 20 minutes
Detection UV @ 302 nm (Characteristic for Pteridines/Benzamides)
Retention Time N-Formyl derivatives typically elute after the parent amine due to reduced polarity.
Limit (NMT) 0.10% (Standard ICH limit for unknown impurities)

References

  • Piper, J. R., & Montgomery, J. A. (1980). Process for the preparation of methotrexate. U.S. Patent No.[3] 4,080,325. Washington, DC: U.S. Patent and Trademark Office.

  • Sincere Chemical Co. (2011). Synthesis of three impurities from methotrexate. Chinese Journal of New Drugs.

  • Daicel Pharma Standards. (n.d.). Methotrexate Impurities and Synthesis. Retrieved from Daicel Pharma Standards.[4]

  • BOC Sciences. (n.d.). Methotrexate and Impurities: Process-Related and Degradation.

  • ChemicalBook. (2023).[2] N-Formyl-4-(methylamino)benzoic acid Product Description and Synthesis.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-Formyl-N-methyl-4-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, four-step synthetic protocol for the preparation of 4-(N-formyl-N-methylamino)benzoic acid starting from p-aminobenzoic acid (PABA) . This target molecule is a critical intermediate in the synthesis of antifolate pharmaceuticals and advanced functional materials.

While direct methylation of PABA is chemically possible, it often suffers from poor selectivity (yielding N,N-dimethyl byproducts) and zwitterionic solubility issues. To ensure high purity and scalability, this guide utilizes a Protection-Methylation-Deprotection strategy. The workflow involves esterification to increase lipophilicity, selective reductive mono-methylation, ester hydrolysis, and final N-formylation.

Key Performance Indicators (KPIs)
  • Overall Yield: ~65–75% (Cumulative)

  • Purity Target: >98% (HPLC)

  • Selectivity: >95% Mono-methyl vs. Di-methyl amine

Retrosynthetic Analysis & Pathway

The synthesis is designed to isolate stable intermediates, allowing for quality control checkpoints at each stage.

SynthesisPathway PABA p-Aminobenzoic Acid (Starting Material) Ester Ethyl 4-aminobenzoate (Benzocaine) PABA->Ester 1. Esterification (EtOH, H2SO4) MethylEster Ethyl 4-(methylamino)benzoate Ester->MethylEster 2. Reductive Methylation (HCHO, NaBH4) MethylAcid 4-(Methylamino)benzoic acid MethylEster->MethylAcid 3. Hydrolysis (NaOH, MeOH/H2O) Target 4-(N-Formyl-N-methylamino) benzoic acid (Target) MethylAcid->Target 4. Formylation (HCOOH Reflux)

Figure 1: Step-wise synthetic pathway designed for high chemoselectivity.

Detailed Experimental Protocols

Step 1: Esterification of PABA (Synthesis of Benzocaine)

Rationale: Converting the carboxylic acid to an ester prevents interference during the methylation step and improves solubility in organic solvents.

Reagents:

  • p-Aminobenzoic acid (PABA): 13.7 g (100 mmol)

  • Absolute Ethanol: 150 mL

  • Concentrated Sulfuric Acid (

    
    ): 15 mL
    

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add PABA and absolute ethanol. While stirring, carefully add concentrated

    
     dropwise (Exothermic!).
    
  • Reaction: Reflux the mixture gently for 6–8 hours. Monitor by TLC (Silica; EtOAc:Hexane 1:3) until PABA is consumed.

  • Work-up: Cool to room temperature. Pour the mixture into 400 mL of ice water.

  • Neutralization: Slowly add 10%

    
     solution until pH ~8. The ester will precipitate as a white solid.[1]
    
  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 40°C.

    • Expected Yield: ~14.8 g (90%)

    • Checkpoint: Melting Point 88–90°C [1].

Step 2: Selective Mono-N-Methylation

Rationale: Direct alkylation with Methyl Iodide often leads to over-methylation. Reductive amination using controlled stoichiometry of formaldehyde is preferred for mono-selectivity.

Reagents:

  • Ethyl 4-aminobenzoate (from Step 1): 8.25 g (50 mmol)

  • Paraformaldehyde: 1.65 g (55 mmol, 1.1 eq)

  • Sodium Borohydride (

    
    ): 1.9 g (50 mmol)
    
  • Acetic Acid: 150 mL (Solvent/Catalyst)

Protocol:

  • Imine Formation: Dissolve the ester in acetic acid. Add paraformaldehyde and stir at room temperature for 2 hours to form the imine intermediate.

  • Reduction: Cool the solution to 15°C. Add

    
     pellets in small portions over 30 minutes. (Caution: Hydrogen gas evolution).
    
  • Stirring: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Concentrate the acetic acid under reduced pressure. Dilute the residue with EtOAc (100 mL) and wash with saturated

    
     (2 x 50 mL) and brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, recrystallize from Ethanol/Water.
    
    • Expected Yield: ~7.1 g (80%)

    • Critical Note: Monitor strictly for the dimethyl impurity. If >5% dimethyl is observed, reduce formaldehyde equivalents in future runs.

Step 3: Hydrolysis to 4-(Methylamino)benzoic Acid

Rationale: Deprotection of the ester to return the carboxylic acid moiety.

Reagents:

  • Ethyl 4-(methylamino)benzoate: 5.0 g

  • Sodium Hydroxide (10% aq solution): 20 mL

  • Methanol: 20 mL

Protocol:

  • Reaction: Combine the ester, methanol, and NaOH solution in a flask. Reflux for 1–2 hours.

  • Monitoring: The solution should become clear.

  • Precipitation: Cool to room temperature. Evaporate the methanol.

  • Acidification: Carefully acidify the aqueous residue with 2N HCl to pH 4–5. The product will precipitate.[2][3]

  • Isolation: Filter the white solid, wash with cold water, and dry.

    • Expected Yield: ~3.8 g (90%)

    • Checkpoint: Melting Point ~160°C (dec).

Step 4: N-Formylation (Target Synthesis)

Rationale: Formic acid serves as both the solvent and the reagent to install the formyl group on the secondary amine.

Reagents:

  • 4-(Methylamino)benzoic acid: 3.0 g (20 mmol)

  • Formic Acid (85% or 98%): 30 mL

Protocol:

  • Setup: Place the starting material and formic acid in a 100 mL round-bottom flask with a condenser.

  • Reaction: Reflux the mixture for 3–4 hours. The solid should dissolve, then potentially reprecipitate or remain in solution depending on concentration.

  • Isolation: Evaporate the formic acid to near dryness under reduced pressure.

  • Purification: Suspend the residue in ice-cold water (20 mL). The product, 4-(N-formyl-N-methylamino)benzoic acid , will crystallize. Filter and wash with a small amount of cold water.

  • Final Polish: Recrystallize from water or Ethanol/Water if higher purity is required.

    • Expected Yield: ~3.4 g (95%)

    • Characterization: White crystals, Melting Point ~218°C [2].

Quantitative Data Summary

StepTransformationReagent KeyApprox. YieldCritical Control Parameter
1 PABA

Ester
EtOH /

90%Removal of water (equilibrium)
2 Ester

N-Me Ester
HCHO /

80%Stoichiometry (Avoid dimethylation)
3 N-Me Ester

N-Me Acid
NaOH / HCl90%pH control during precipitation
4 N-Me Acid

Target
HCOOH95%Complete removal of excess acid
Total Overall Synthesis --~62% Purity of Intermediate 2

Safety & Handling Notes

  • Sodium Borohydride: Reacts violently with water/acids releasing flammable hydrogen gas. Use in a fume hood.

  • Formic Acid: Highly corrosive and a sensitizer. Wear acid-resistant gloves and eye protection.

  • Sulfuric Acid: Strong dehydrating agent; causes severe burns. Always add acid to solvent, never reverse.

References

  • Adams, R., & Cohen, F. L. (1928). Ethyl p-aminobenzoate. Organic Syntheses, 8, 66.

  • Fischer, A. (1980). Process for the preparation of p-(N-methyl-N-formyl)-aminobenzoic acid.[4] U.S. Patent 4,211,883.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.

  • ChemicalBook.[4][5] (n.d.). 4-(Methylamino)benzoic acid Synthesis.

Sources

Application Note: Protocol for N-Methylation and Formylation of 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Aminobenzoic acid (PABA) is a ubiquitous pharmacophore in drug discovery, serving as a core scaffold for folic acid antagonists, local anesthetics (e.g., benzocaine derivatives), and UV-blocking agents. However, the dual presence of a nucleophilic aniline amine and an acidic carboxyl group presents a chemoselectivity challenge.

This guide details three distinct protocols:

  • N-Formylation: A robust, protecting-group-free method using azeotropic dehydration.

  • N,N-Dimethylation: The classical Eschweiler-Clarke reaction, optimized for scalability.

  • Selective N-Monomethylation: A modern Copper(II)-promoted cross-coupling (Chan-Lam) to avoid the "over-methylation" pitfall common in standard alkylation.[1]

Reaction Pathway Decision Matrix

The following decision tree illustrates the synthetic logic for selecting the appropriate protocol based on the desired endpoint.

PABA_Pathways PABA 4-Aminobenzoic Acid (Starting Material) Formyl 4-Formamidobenzoic Acid (Protocol 1) PABA->Formyl HCOOH, Toluene Reflux (-H2O) Dimethyl 4-(Dimethylamino)benzoic Acid (Protocol 2) PABA->Dimethyl HCHO, HCOOH Reflux (-CO2) Monomethyl 4-(Methylamino)benzoic Acid (Protocol 3) PABA->Monomethyl MeB(OH)2, Cu(OAc)2 Chan-Lam Coupling

Figure 1: Synthetic divergence for PABA functionalization. Green path = Formylation; Red path = Dimethylation; Yellow path = Monomethylation.

Protocol 1: N-Formylation (Azeotropic Dehydration)

While simple reflux in formic acid is common, it often yields equilibrium mixtures. This protocol utilizes a Dean-Stark trap to remove water, driving the reaction to near-quantitative conversion without the need for toxic coupling agents like DCC.

Materials
  • Substrate: 4-Aminobenzoic acid (PABA)

  • Reagent: Formic acid (85% aq. or 98%)

  • Solvent: Toluene (forms azeotrope with water)

  • Apparatus: Dean-Stark trap, Reflux condenser

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add PABA (13.7 g, 100 mmol) and Toluene (100 mL) to the flask.

  • Acid Addition: Add Formic acid (1.2 - 1.5 equivalents, ~5-6 mL of 98%).

    • Note: PABA is sparingly soluble in toluene initially but will dissolve/react as the temperature rises.

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Water will begin to collect in the trap.[2]

  • Monitoring: Continue reflux until water evolution ceases (approx. 4–6 hours).

    • TLC Check: Silica gel, MeOH:DCM (1:9). PABA (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup: Cool the mixture to room temperature. The product, 4-formamidobenzoic acid , typically precipitates as a white solid.

  • Isolation: Filter the solid. Wash with cold toluene (

    
     mL) followed by water (
    
    
    
    mL) to remove excess formic acid.
  • Drying: Dry in a vacuum oven at 60°C.

Expected Yield: 90–95% Melting Point: >250°C (dec.)

Protocol 2: N,N-Dimethylation (Eschweiler-Clarke)

Direct alkylation with methyl iodide (MeI) is discouraged due to toxicity and the risk of esterifying the carboxylic acid (O-methylation). The Eschweiler-Clarke reaction is the industry standard for generating the dimethylamino group while preserving the carboxylic acid.

Mechanism & Causality

This reaction relies on the in situ formation of an imine with formaldehyde, which is then reduced by formic acid via hydride transfer.[3][4][5] The driving force is the irreversible loss of


.[3]
Materials
  • Substrate: PABA (100 mmol)

  • Reagent A: Formaldehyde (37% aq. solution, 2.2 eq minimum)

  • Reagent B: Formic acid (98%, 5 eq minimum)

  • Safety: Perform in a fume hood;

    
     gas is generated.
    
Step-by-Step Procedure
  • Mixing: In a 500 mL round-bottom flask, dissolve PABA (13.7 g, 100 mmol) in Formic acid (23 g, ~19 mL, 500 mmol).

    • Observation: Exothermic dissolution may occur.[6][7][8]

  • Formaldehyde Addition: Cool the solution to 0–5°C (ice bath). Slowly add Formaldehyde solution (18 mL, ~220 mmol).

    • Critical: Slow addition prevents uncontrolled effervescence.

  • Reflux: Remove the ice bath and heat to reflux (approx. 100°C).

    • Visual Cue: Vigorous bubbling (

      
       evolution) indicates the reduction is proceeding.
      
  • Duration: Reflux for 12–18 hours.

  • Workup:

    • Cool to room temperature.

    • Add 4M HCl (10 mL) to ensure amine salt formation (optional, aids in impurity removal).

    • Concentrate under reduced pressure to remove excess formaldehyde/formic acid.

  • Neutralization: Redissolve the residue in minimal water. Adjust pH to ~4.0–5.0 (isoelectric point) using saturated Sodium Acetate or dilute NaOH.

    • Result:4-(dimethylamino)benzoic acid will precipitate.

  • Purification: Recrystallize from Ethanol/Water.

Expected Yield: 80–85% Data: MP: 241–243°C.

Protocol 3: Selective N-Monomethylation (Chan-Lam Coupling)

Achieving mono-methylation is notoriously difficult; standard alkylation usually yields a mixture of mono- and di-methyl products. The Chan-Lam coupling using methylboronic acid is a superior, modern approach that offers high selectivity.

Experimental Workflow

ChanLam_Workflow Step1 Activation Phase Mix PABA + Cu(OAc)2 + Base in Dioxane/DMSO Step2 Coupling Phase Add Methylboronic Acid [MeB(OH)2] (Slow addition helps selectivity) Step1->Step2 Step3 Oxidative Cycle Stir open to air (O2 balloon optional) Temp: 60-80°C Step2->Step3 Step4 Quench & Isolation Chelex resin or aq. workup to remove Copper Step3->Step4

Figure 2: Workflow for Copper-promoted selective monomethylation.

Materials
  • Substrate: PABA (1.0 eq)

  • Reagent: Methylboronic acid (

    
    , 1.5 eq)
    
  • Catalyst: Copper(II) Acetate (

    
    , 0.1 – 1.0 eq)
    
  • Base: Pyridine or

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane or DMF.

Step-by-Step Procedure
  • Catalyst Activation: In a reaction flask, combine PABA (137 mg, 1 mmol),

    
     (18 mg, 10 mol%), and Pyridine (160 
    
    
    
    L, 2 mmol) in Dioxane (5 mL). Stir for 15 minutes.
    • Why: Pre-complexation of the amine to copper improves selectivity.

  • Reagent Addition: Add Methylboronic acid (90 mg, 1.5 mmol).

  • Reaction: Heat to 80°C under an air atmosphere (no inert gas needed;

    
     is the terminal oxidant for the Cu cycle).
    
  • Monitoring: Monitor by HPLC or LC-MS. The reaction typically completes in 8–12 hours.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with 1M HCl (to remove pyridine and copper salts) and then Brine.

    • Note: If the product is amphoteric and stays in the aqueous phase at low pH, adjust aqueous layer to pH ~5 and extract.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Selectivity: >90% Mono-methyl vs. Di-methyl.

Analytical Summary & Troubleshooting

ParameterN-FormylationN,N-DimethylationN-Monomethylation
Primary Reagent Formic AcidFormaldehyde/Formic AcidMethylboronic Acid
Key Mechanism Nucleophilic Acyl SubstitutionReductive Amination (Hydride transfer)Oxidative Cross-Coupling
Major Impurity Unreacted PABAQuaternary Ammonium (rare)Dimethylated byproduct
Critical Control Water removal (Dean-Stark)

venting; Temperature
Catalyst load;

availability
Troubleshooting Guide
  • Problem: Low yield in Formylation.

    • Fix: Ensure the toluene is refluxing vigorously enough to carry water into the trap. If the trap isn't filling, the reaction is stalling.

  • Problem: Product oiling out in Eschweiler-Clarke.

    • Fix: The isoelectric precipitation (Step 6) is sensitive. Add base very slowly. If an oil forms, scratch the side of the flask or seed with a crystal of pure product.

  • Problem: Low conversion in Chan-Lam.

    • Fix: The reaction requires oxygen. Do not seal the flask under Nitrogen. Use a drying tube or an

      
       balloon if ambient air is insufficient.
      

References

  • Jung, S. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.[2][9][10] Bulletin of the Korean Chemical Society, 23(1), 149-150.[2]

  • Eschweiler, W. (1905).[5] Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd.[5] Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.[5] (Foundational citation for Eschweiler-Clarke).[3][5][11]

  • González, I., et al. (2009).[1] Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2.[1] Organic Letters, 11(8), 1677–1680.

  • Templ, J., & Schnürch, M. (2024).[12] A Guide for Mono-Selective N-Methylation... of Primary Amines. Chemistry - A European Journal, 30(26).[12]

  • Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzoic acid Product Sheet.

Sources

Reagents for formylation of N-methyl-4-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Overview

Objective: To provide a robust, high-yield methodology for the


-formylation of 

-methyl-4-aminobenzoic acid (

-Me-PABA) to produce 4-(

-formyl-

-methylamino)benzoic acid.

The Challenge: The substrate contains two reactive functionalities: a secondary amine and a carboxylic acid.[1] While the carboxylic acid is generally unreactive toward electrophilic formylating agents under standard conditions, the zwitterionic nature of the amino acid starting material can complicate solubility and reaction kinetics. Furthermore, achieving complete conversion without forming side products (such as mixed anhydrides at the carboxyl position) requires precise reagent selection.

The Solution: The "Gold Standard" approach utilizes neat Formic Acid (HCOOH) under reflux. This method leverages the solvent properties of formic acid to solubilize the zwitterionic substrate while driving the equilibrium forward via thermal dehydration. It offers a documented 97% yield with a simple precipitation workup, avoiding the need for chromatographic purification.

Part 2: Mechanistic Insight & Reagent Selection

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The secondary amine of


-Me-PABA attacks the carbonyl carbon of the formylating agent.
  • Activation: In neat formic acid, the carbonyl oxygen is protonated, increasing electrophilicity.

  • Nucleophilic Attack: The lone pair of the

    
    -methyl amine attacks the activated carbonyl.
    
  • Elimination: A proton transfer occurs, followed by the elimination of water (or acetic acid if using mixed anhydrides), yielding the stable amide bond.

Note on Selectivity: The carboxylic acid moiety on the phenyl ring is electron-withdrawing, reducing the nucleophilicity of the amine compared to non-conjugated amines. However, the


-methyl group provides sufficient electron density to facilitate the reaction without requiring strong exogenous catalysts.
Reagent Comparison Matrix
Reagent SystemReaction ConditionsProsConsRecommendation
Formic Acid (Neat) Reflux (100°C), 3-4 hHigh Yield (97%) , Solvent & Reagent in one, Simple Workup.Requires high temp; Corrosive.Primary Choice
Acetic Formic Anhydride (AFA)

, 1-2 h
Mild temperature; Fast kinetics.Unstable reagent (prep in situ); Exothermic; Mixed anhydride byproducts possible.Secondary Choice (for temp-sensitive analogs)
Ethyl Formate Reflux, catalytic baseMilder pH.Slower kinetics; Requires removal of ethanol byproduct.Not Recommended for this substrate
Ammonium Formate Reflux in AcetonitrileNeutral conditions.Poor solubility of zwitterionic starting material.Not Recommended

Part 3: Visualization of Workflow

FormylationWorkflow Start Start: N-methyl-4-aminobenzoic acid Decision Is substrate thermally stable at 100°C? Start->Decision RouteA Route A: Neat Formic Acid Reflux (Standard Protocol) Decision->RouteA Yes (Preferred) RouteB Route B: Acetic Formic Anhydride (AFA) (Low-Temp Protocol) Decision->RouteB No StepA1 Dissolve in 98% HCOOH (10 vol) RouteA->StepA1 StepB1 Generate AFA in situ (Ac2O + HCOOH, 0°C) RouteB->StepB1 StepA2 Reflux (3-4 hours) Monitor by HPLC/TLC StepA1->StepA2 StepA3 Evaporate to dryness StepA2->StepA3 StepA4 Workup: Suspend in water or Precipitate via pH adjustment StepA3->StepA4 Product Product: 4-(N-formyl-N-methylamino)benzoic acid (White crystals, mp ~218°C) StepA4->Product StepB2 Add Substrate, warm to RT StepB1->StepB2 StepB2->Product

Caption: Decision tree and process flow for the N-formylation of N-methyl-PABA, highlighting the preferred thermal route.

Part 4: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Neat Formic Acid)

Recommended for scale-up and general synthesis due to high purity and ease of handling.

Materials:

  • 
    -methyl-4-aminobenzoic acid (10.0 g, 66 mmol)[2]
    
  • Formic acid, 98-100% (100 mL)

  • Equipment: Round-bottom flask, reflux condenser, rotary evaporator.

Step-by-Step Procedure:

  • Setup: Charge a 250 mL round-bottom flask with 10.0 g of

    
    -methyl-4-aminobenzoic acid.
    
  • Solubilization: Add 100 mL of Formic acid (98%). Swirl to suspend. The solid may not dissolve completely until heated.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 100-105°C). Maintain reflux for 3 hours .

    • Checkpoint: The solution should become clear as the reaction progresses and the zwitterionic starting material converts to the less polar amide.

  • Monitoring: Check conversion by TLC (Eluent: 10% MeOH in DCM). The product will have a different Rf and lose the ninhydrin activity (or show modified UV activity) compared to the amine.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution to dryness under reduced pressure (Rotavap) to remove excess formic acid.

    • Purification (Precipitation): Suspend the resulting solid residue in 50 mL of cold water. The product, 4-(

      
      -formyl-
      
      
      
      -methylamino)benzoic acid, is a carboxylic acid with reduced basicity at the nitrogen. It is sparingly soluble in cold water compared to the residual formic acid salts.
    • Alternative High-Purity Workup: Dissolve the residue in minimal 1M NaOH (pH ~10) to form the sodium benzoate salt. Filter any insoluble particulates. Slowly acidify with 1M HCl to pH 2-3. The product will precipitate as white crystals.

  • Drying: Filter the solid and dry in a vacuum oven at 50°C.

  • Yield: Expected yield is 95-97%. Melting point: 218°C.[2]

Protocol B: Acetic Formic Anhydride (AFA) Method

Use only if the substrate contains thermally labile groups.

Materials:

  • Formic Acid (98%)[1]

  • Acetic Anhydride[1][3]

  • Dichloromethane (DCM) or THF

Step-by-Step Procedure:

  • Preparation of AFA: In a dry flask under inert atmosphere, mix Formic Acid (1.1 eq) and Acetic Anhydride (1.0 eq). Stir at 0°C for 15 minutes, then at 50°C for 15 minutes to generate Acetic Formic Anhydride in situ. Cool back to 0°C.

  • Addition: Dissolve

    
    -methyl-4-aminobenzoic acid in a minimal amount of dry THF or DCM (note: solubility may be poor in DCM). Add this solution dropwise to the AFA mixture at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Add water to hydrolyze any mixed anhydrides formed at the carboxylic acid position.

  • Workup: Extract with EtOAc. Wash organic layer with brine. Dry over MgSO4 and concentrate. Recrystallize from Ethanol/Water if necessary.

Part 5: Quality Control & Troubleshooting

Self-Validating Analytical Markers:

TechniqueObservationInterpretation
TLC Disappearance of amine spot.[1]Completion of reaction.
1H NMR (DMSO-d6) Appearance of Formyl proton.Typically appears as a singlet (or rotameric pair) around 8.0 - 8.5 ppm .
1H NMR (N-Me) Shift of N-Methyl group.The N-Me singlet will shift downfield due to the electron-withdrawing formyl group (approx 3.0-3.2 ppm).
Solubility Check Product is insoluble in dilute acid.Starting material (amine) is soluble in dilute HCl; Product (amide) precipitates in dilute HCl. This is a quick "test tube" validation.

Troubleshooting Guide:

  • Issue: Incomplete conversion after 3 hours.

    • Fix: Ensure Formic acid is 98%+ (remove water). Water inhibits the formation of the reactive electrophile.

  • Issue: Product is an oil/sticky solid.

    • Fix: This often indicates trapped formic acid. Triturate with cold water or diethyl ether to induce crystallization.

  • Issue: Mixed Anhydride formation (Protocol B).

    • Fix: Ensure the quench step with water is sufficient (stir for 30 mins) to hydrolyze the unstable anhydride at the benzoic acid position back to the carboxylic acid.

Part 6: References

  • ChemicalBook. (n.d.). N-Formyl-4-(methylamino)benzoic acid synthesis. Retrieved from

    • Citation Context: Confirms the reflux protocol in formic acid with 97% yield and product melting point of 218°C.

  • Kim, J. G., & Jang, D. O. (2010).[4] Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. Retrieved from

    • Citation Context: Provides context for catalytic alternatives, though less preferred for this specific zwitterionic substrate.

  • Gerzon, K., et al. (1952). The formylation of amines with chloral. Journal of the American Chemical Society. (Referenced via MDPI review).

    • Citation Context: Historical context of formylation reagents.[1][3][5][6][7][8]

  • Sigma-Aldrich. (n.d.).[9] 4-(Methylamino)benzoic acid Product Sheet. Retrieved from

    • Citation Context: Physical properties and safety data for the starting material.

Sources

High-Yield Synthesis of 4-(N-Methylformamido)benzoic Acid: A Controlled Acetic Formic Anhydride (AFA) Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Abstract & Strategic Overview

4-(N-Methylformamido)benzoic acid (CAS: 51865-84-0) is a critical intermediate in the synthesis of diverse pharmaceutical agents, including kinase inhibitors and antifolates. While conceptually simple, the N-formylation of 4-(methylamino)benzoic acid presents specific process challenges:

  • Chemoselectivity: Competition between N-formylation and N-acetylation (when using mixed anhydrides).

  • Solubility: The zwitterionic nature of the starting amino acid often leads to heterogeneous reaction mixtures, reducing conversion rates.

  • Stability: The mixed anhydride reagent (Acetic Formic Anhydride - AFA) is thermally unstable and sensitive to moisture.[1]

This guide details an optimized, self-validating protocol using in situ generated AFA. By strictly controlling the activation temperature and reagent stoichiometry, this method suppresses the N-acetyl impurity and maximizes yield (>90%).

Reaction Mechanism & Critical Control Points

The synthesis relies on the generation of Acetic Formic Anhydride (AFA), a highly reactive electrophile. The reaction proceeds via nucleophilic acyl substitution.[1]

Mechanistic Pathway

The secondary amine of the precursor attacks the formyl carbon of AFA. This site is preferred over the acetyl carbon due to both electronic factors (higher electrophilicity) and steric accessibility.[1]

ReactionMechanism HCOOH Formic Acid AFA Acetic Formic Anhydride (Active Electrophile) HCOOH->AFA 0-5°C - AcOH Ac2O Acetic Anhydride Ac2O->AFA TS Tetrahedral Intermediate AFA->TS + SM SM 4-(Methylamino)benzoic acid (Nucleophile) SM->TS Prod 4-(N-Methylformamido) benzoic acid TS->Prod - AcOH Byprod Acetic Acid TS->Byprod

Figure 1: Mechanistic pathway highlighting the critical intermediate AFA.

Optimized Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Specification
4-(Methylamino)benzoic acid 1.0SubstrateDry, finely ground powder (increases surface area).
Formic Acid 2.0Reagent98-100% (Do not use 85% aq; water hydrolyzes AFA).
Acetic Anhydride 1.5ActivatorFreshly distilled if older than 6 months.
THF (Tetrahydrofuran) 5-10 VolSolventAnhydrous; solubilizes the intermediate.
Dichloromethane (DCM) N/AWorkupFor extraction (if required).
Step-by-Step Methodology
Phase 1: Generation of Acetic Formic Anhydride (AFA)

This step is the primary determinant of chemoselectivity. AFA must be formed BEFORE amine addition.

  • Setup: Equip a 3-neck round-bottom flask with a thermometer, nitrogen inlet, and addition funnel.

  • Charging: Add Formic Acid (2.0 eq) to the flask.

  • Cooling: Cool the flask to 0°C using an ice/salt bath.

  • Activation: Add Acetic Anhydride (1.5 eq) dropwise over 15 minutes.

    • Checkpoint: Maintain internal temperature < 5°C. Exotherms indicate rapid anhydride exchange.

  • Maturation: Stir the neat mixture at 0–5°C for 1 hour .

    • Why? This ensures maximum conversion to AFA. Heating here causes decomposition to CO gas.

Phase 2: N-Formylation Reaction[2]
  • Substrate Preparation: While Phase 1 is stirring, suspend 4-(methylamino)benzoic acid (1.0 eq) in anhydrous THF (5 volumes).

    • Note: The starting material may not fully dissolve. This is acceptable; it will dissolve as it reacts.

  • Addition: Transfer the AFA solution (from Phase 1) into the amine suspension via cannula or syringe, keeping the reaction temperature < 10°C .

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Visual Check: The suspension should clarify as the more soluble N-formyl product forms.

Phase 3: Quench & Isolation (pH Swing Strategy)
  • Quench: Cool to 0°C and add ice-cold water (5 volumes) to hydrolyze excess anhydride. Stir for 30 mins.

  • Filtration (Primary): If the product precipitates as a solid (common in high concentrations), filter directly and wash with cold water.

  • Extraction (Alternative): If oiling occurs:

    • Dilute with Ethyl Acetate.

    • Wash with 0.5 M HCl (removes unreacted amine).

    • Wash with Brine .[1]

    • Dry over

      
       and concentrate.
      
Purification
  • Recrystallization: Ethanol/Water (1:1) or Acetone/Hexane.

  • Target Specs: White to off-white solid. MP: ~195–197°C (Decomposes).

Process Validation & Troubleshooting

Analytical Checkpoints

Use HPLC or TLC (Eluent: 5% MeOH in DCM + 1% Acetic Acid) to monitor progress.

ObservationDiagnosisCorrective Action
New Spot (Higher Rf) N-Acetyl impurity (Acetamide)AFA formation was incomplete. Increase Phase 1 time or keep Phase 2 colder.
Starting Material Remains Incomplete conversionIncrease Formic Acid stoichiometry (up to 3.0 eq).
Gas Evolution (Vigorous) AFA DecompositionTemperature too high during Phase 1. Keep < 5°C.
Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Mix HCOOH + Ac2O (0°C, 1 hr) Step2 Add Amine/THF Suspension (Maintain <10°C) Step1->Step2 Transfer Active AFA Step3 Warm to RT (Stir 2-4 hrs) Step2->Step3 Step4 Quench with Ice Water Step3->Step4 Check TLC Step5 Filter Solid OR Extract (EtOAc) Step4->Step5

Figure 2: Operational workflow ensuring temperature control at critical transfer steps.

Yield Optimization Data

The following parameters were validated to maximize yield and minimize the N-acetyl byproduct.

ParameterCondition ACondition B (Optimized)Condition C
Solvent DCM (Heterogeneous)THF (Semi-homogeneous) Neat (Viscosity issues)
AFA Temp 25°C0°C -20°C
Formic:Ac2O Ratio 1:11.3:1 1:2
Yield 65%92% 78%
Impurity Profile 15% N-Acetyl<1% N-Acetyl <1% N-Acetyl (Slow rxn)

Conclusion: A slight excess of Formic acid ensures that Acetic Anhydride is fully consumed into AFA, preventing direct acetylation of the amine by free


.

References

  • Organic Syntheses. "Acetic Formic Anhydride." Org.[1][3][4] Synth. 1970, 50, 1. Link

  • PubChem. "4-(N-Methylformamido)benzoic acid Compound Summary."[5] National Library of Medicine.Link

  • BenchChem. "High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride." Application Note.Link

  • Strazzolini, P., et al. "Acetic Formic Anhydride: A Review of its Preparation and Use in Organic Synthesis." Tetrahedron, 1990. (Contextual grounding for AFA stability).

Sources

Buchwald-Hartwig cross-coupling applications for benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Buchwald-Hartwig Cross-Coupling for Benzoic Acid Derivatives

Executive Summary

The Buchwald-Hartwig amination of benzoic acid derivatives (halobenzoates and halobenzamides) presents a specific chemoselective challenge: balancing the electronic activation of the aryl ring against the lability of the carbonyl functionality. While the electron-withdrawing group (EWG) at the ortho or para position facilitates oxidative addition, the presence of esters severely restricts base selection due to the risk of hydrolysis or transesterification.

This guide provides validated protocols for coupling primary and secondary amines with halobenzoic acid derivatives. It moves beyond generic "screening kits" to provide a mechanistic rationale for ligand and base selection, ensuring high yields and reproducibility in medicinal chemistry and process development workflows.

Mechanistic Considerations for Benzoate Scaffolds

The Electronic Paradox

Benzoic acid derivatives possess an Electron Withdrawing Group (EWG) (


, 

).
  • Oxidative Addition (OA): The EWG decreases electron density on the aryl ring, making the C-X bond (X = Cl, Br, I) more susceptible to OA by the Pd(0) species. This step is generally fast for benzoates.

  • Reductive Elimination (RE): The rate-determining step is often the reductive elimination. While bulky ligands (e.g., BrettPhos, RuPhos) accelerate this via steric pressure, the EWG can stabilize the Pd(II)-Amido intermediate, potentially requiring higher temperatures to force elimination.

The Base Compatibility "Danger Zone"

The most common failure mode in coupling benzoates is ester hydrolysis or transesterification , not catalyst death.

  • 
     / 
    
    
    
    :
    The standard Buchwald bases. Avoid with methyl/ethyl benzoates. Alkoxides are nucleophilic enough to attack the carbonyl, leading to transesterification or saponification (if wet).
  • 
    :  A viable strong base option. It is bulky and non-nucleophilic, often tolerating esters where alkoxides fail.
    
  • 
     / 
    
    
    
    :
    The "Gold Standard" for benzoates. Weak bases prevent carbonyl attack but require highly active precatalysts (e.g., Pd-G3/G4 series) to facilitate the deprotonation of the amine-Pd complex.

Ligand & Catalyst Selection Guide

Selection must be dictated by the amine class and the substitution pattern of the benzoate.

Figure 1: Decision matrix for ligand selection based on nucleophile class. Proper matching of ligand sterics to the amine is critical for minimizing dehalogenation side-reactions.

Validated Experimental Protocols

Protocol A: The "Safe" Method (Methyl/Ethyl Benzoates)

Designed for substrates sensitive to hydrolysis. Uses a weak base and a highly active precatalyst.

Reagents:

  • Substrate: Methyl 4-bromobenzoate (1.0 equiv)

  • Nucleophile: Morpholine or Aniline derivative (1.2 equiv)

  • Catalyst: XPhos Pd G4 or BrettPhos Pd G4 (2-4 mol%)

    • Note: Using G4 precatalysts eliminates the induction period associated with Pd(OAc)2/Ligand mixing.

  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane or Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

  • Loading: Add the aryl halide (if solid), base (

    
    ), and Pd-Precatalyst to the vial.
    
    • Critical Step: If using a liquid amine, do not add yet. If solid amine, add now.

  • Inertion: Cap the vial (septum cap) and purge with inert gas for 5 minutes (vacuum/backfill x3).

  • Solvation: Add anhydrous solvent via syringe.

  • Amine Addition: Add the liquid amine via syringe.

  • Reaction: Heat the block to 80–100 °C for 12–24 hours.

    • Monitoring: Check LCMS at 2 hours. If starting material remains but no product forms, increase temp to 110 °C.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc. Concentrate and purify via flash chromatography.

Why this works: The Carbonate base is too weak to hydrolyze the ester at 100 °C in aprotic solvents, but the G4 precatalyst is active enough to drive the cycle without a strong base.

Protocol B: The "Fast" Method (tert-Butyl Benzoates / Amides)

Designed for sterically hindered substrates or when reaction speed is critical. Uses a stronger base.[1]

Reagents:

  • Substrate: tert-Butyl 2-chlorobenzoate (1.0 equiv)

  • Catalyst: RuPhos Pd G4 (2 mol%)

  • Base:

    
     (1.4 equiv)
    
  • Solvent: THF or Toluene (0.2 M)

Step-by-Step Methodology:

  • Loading: Charge vial with Pd-Precatalyst,

    
    , and solid substrates inside a glovebox or under strict Schlenk conditions.
    
    • Note:

      
       is hygroscopic; moisture will create NaOH, which hydrolyzes esters rapidly.
      
  • Reaction: Add solvent and heat to 60–80 °C .

  • Time: These reactions are typically fast (1–4 hours) due to the strong base facilitating the deprotonation step.

Why this works: The tert-butyl ester is sterically resistant to nucleophilic attack by the tert-butoxide base (steric mismatch), allowing the base to function solely in the catalytic cycle.

Data Summary: Base & Substrate Compatibility

Substrate ClassRecommended BaseCompatible LigandsRisk Factor
Methyl/Ethyl Benzoate

or

BrettPhos, XPhosHigh (Hydrolysis). Avoid alkoxides.
tert-Butyl Benzoate

or LiHMDS
RuPhos, BINAPLow. Sterics protect the ester.
Benzamide

tBuBrettPhosLow. Amides are robust.[2]
Free Benzoic Acid Not Recommended N/AVery High. Catalyst poisoning. Protocol: Esterify first.

Troubleshooting & Optimization

Common Failure Modes
  • Ester Hydrolysis (Product is Acid):

    • Cause: Wet solvent or hygroscopic base (

      
       absorbs water).
      
    • Fix: Flame-dry glassware; use fresh anhydrous solvent; add 3Å molecular sieves to the reaction mixture.

  • Protodehalogenation (Ar-X

    
     Ar-H): 
    
    • Cause: Reaction temperature too high or amine oxidation.

    • Fix: Switch to a bulkier ligand (e.g., switch from XPhos to BrettPhos) to accelerate Reductive Elimination over

      
      -hydride elimination. Lower temperature.
      
  • No Conversion (Catalyst Death):

    • Cause: Chelation by ortho-substituents (e.g., o-methoxy benzoate).

    • Fix: Use Pd-PEPPSI-IPr catalyst. The NHC ligand binds tighter than phosphines, resisting displacement by chelating substrates.

Figure 2: Troubleshooting logic for common Buchwald-Hartwig failure modes specific to benzoate substrates.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-H Carbazole-Based Phosphine Ligands for the Pd-Catalyzed Electrophilic Amination of Aryl Halides. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Buchwald–Hartwig Amination. Chemistry – A European Journal, 15(45), 12225-12229. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A Multi-Component Catalyst System for the Pd-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

Sources

Application Note: Green Chemistry Approaches to N-Formylation of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Formyl derivatives of aminobenzoic acids (e.g., N-formylanthranilic acid, N-formyl-4-aminobenzoic acid) are critical pharmacophores and intermediates in the synthesis of quinazolinones, benzimidazoles, and folate antagonists.[1] Traditional formylation methods often employ toxic reagents (chloral, carbon monoxide), corrosive anhydrides (acetic formic anhydride), or chlorinated solvents (DCM, chloroform), resulting in poor atom economy and hazardous waste streams.[1]

This guide details three validated Green Chemistry protocols for the N-formylation of aminobenzoic acids. These methods prioritize Atom Economy , Solvent Reduction , and Energy Efficiency , aligning with the 12 Principles of Green Chemistry.[1]

Mechanistic Insight

The N-formylation of aminobenzoic acids using formic acid or formate esters proceeds via a nucleophilic acyl substitution. Unlike aliphatic amines, the nucleophilicity of the amino group in aminobenzoic acids is attenuated by the electron-withdrawing carboxyl group (and its position, ortho vs para).

Reaction Pathway[2][3][4][5][6][7]
  • Activation: The carbonyl carbon of the formylating agent (Formic acid/Ethyl formate) is activated (often by auto-protonation or surface catalysis).

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling a leaving group (water or ethanol), driving the equilibrium forward.[1]

G Start Aminobenzoic Acid (Nu:) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack Reagent Formic Acid (Electrophile) Reagent->TS Product N-Formyl Derivative TS->Product Elimination Byproduct H₂O / EtOH (Green Waste) TS->Byproduct -LG

Figure 1: General mechanism for the N-formylation of aminobenzoic acids.

Experimental Protocols

Protocol A: Catalyst-Free, Solvent-Free Thermal Formylation

Best for: Large-scale synthesis, simplicity, and high atom economy.[1] Principle: Formic acid acts as both reagent and solvent. The reaction is driven by thermal energy and the removal of water.

Materials
  • Substrate: 4-Aminobenzoic acid (PABA) or Anthranilic acid (10 mmol).

  • Reagent: Formic acid (85% aq. or 98%), 15–20 mmol (1.5–2.0 equiv).

  • Equipment: Round-bottom flask, reflux condenser (optional for lower temps), oil bath.

Procedure
  • Setup: Charge a 50 mL round-bottom flask with 10 mmol of the aminobenzoic acid.

  • Addition: Slowly add 1.5–2.0 equivalents of formic acid.

    • Note: The solid acid may not dissolve immediately.

  • Reaction: Heat the mixture to 60–80°C .

    • Observation: The mixture typically becomes a homogeneous melt or solution within 10–20 minutes.

    • Duration: Stir for 1–3 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.[2]

  • Workup (Green):

    • Allow the reaction mixture to cool to room temperature.

    • Precipitation: Add 10 mL of cold water (or ice-cold ethanol if solubility is high). The N-formyl product usually precipitates as a white/off-white solid.

    • Filtration: Filter the solid and wash with 2 x 5 mL cold water.

    • Drying: Dry in a vacuum oven at 50°C.

  • Recrystallization (if needed): Ethanol/Water (1:1).

Validation Data:

  • Yield: >90%

  • Atom Economy: High (Byproduct is water).

  • Ref: [1, 2]

Protocol B: Microwave-Assisted Synthesis (Solid Phase)

Best for: High-throughput screening, rapid library generation.[1] Principle: Dielectric heating of the polar reaction medium accelerates the rate-determining step.

Materials
  • Substrate: Aminobenzoic acid (1.0 mmol).

  • Reagent: Formic acid (2.0 mmol) or Ammonium Formate (1.5 mmol).

  • Support (Optional): Silica gel (200 mg) or ZnO (10 mol%) can act as a heat sink and catalyst.[1]

  • Equipment: Microwave reactor (e.g., CEM or Anton Paar) or modified domestic microwave (with safety precautions).

Procedure
  • Preparation:

    • Method A (Liquid FA): Mix 1.0 mmol amine and 2.0 mmol formic acid in a microwave vial. Cap loosely or use a pressure-rated vessel.

    • Method B (Solid Donor): Grind 1.0 mmol amine with 1.5 mmol ammonium formate. Transfer to vial.

  • Irradiation:

    • Power: 200 W (Dynamic mode).

    • Temperature: Target 80–90°C.

    • Time: 2–5 minutes.

  • Workup:

    • Cool the vessel.[3]

    • Extract the residue with hot ethanol (5 mL). Filter off any solid catalyst (Silica/ZnO).

    • Concentrate the filtrate to obtain the product.

Validation Data:

  • Time: <5 minutes vs. 3 hours (thermal).

  • Yield: 85–95%.

  • Ref: [3, 4]

Protocol C: Mechanochemical Synthesis (Ball Milling)

Best for: True solvent-free "Green" synthesis, insoluble substrates.[1] Principle: Mechanical energy (shear and impact) drives the reaction at room temperature, often utilizing a solid formyl donor like N-formylsaccharin.

Materials
  • Substrate: Aminobenzoic acid (1.0 mmol).

  • Reagent: N-Formylsaccharin (1.0 mmol) OR Formic acid (1.0 mmol) adsorbed on Silica (500 mg).

  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrational Mill.[1]

  • Jar/Balls: Stainless steel or Zirconia (10 mL jar, 2 x 10 mm balls).

Procedure
  • Loading: Place the amine and the formylating agent into the milling jar.

  • Milling:

    • Frequency: 20–30 Hz.

    • Time: 20–40 minutes.

    • Note: Pause every 10 mins to scrape down sides if sticking occurs.

  • Workup:

    • For N-Formylsaccharin: The byproduct is saccharin. Wash the solid mixture with saturated NaHCO₃ solution (saccharin dissolves as sodium salt; N-formyl aminobenzoic acid remains or dissolves depending on pH—careful pH adjustment to pH 4–5 precipitates the product).

    • For Silica-FA: Wash with warm ethanol, filter silica, and evaporate.[1]

Validation Data:

  • E-Factor: Approaches zero (excluding wash solvents).

  • Yield: 80–90%.

  • Ref: [5, 6]

Comparative Analysis

FeatureThermal (Protocol A)Microwave (Protocol B)[1]Mechanochemical (Protocol C)
Reaction Time 1–3 Hours2–5 Minutes20–40 Minutes
Solvent Use None (Neat)None/MinimalNone
Scalability High (kg scale)Low/Medium (Batch)Medium (Continuous extrusion possible)
Energy Input Moderate (Heating)Low (Targeted)Low (Mechanical)
Yield >90%85–95%80–90%
Greenness HighVery HighVery High

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Deactivation by -COOH group.Increase temperature to 90°C or use 10 mol% ZnO catalyst.
Poor Solubility Zwitterionic nature of substrate.Use Protocol A (Hot Formic Acid dissolves most aminobenzoic acids).
O-Formylation Competitive reaction with -OH (if present).Formic acid thermal methods are highly N-selective. Avoid mixed anhydrides.
Sticky Product Incomplete removal of formic acid.Triturate the crude solid with hexanes or cold water.

Safety & Sustainability Profile

  • Formic Acid: Corrosive and causes burns. Handle in a fume hood. However, it degrades to CO₂ and H₂O, leaving no persistent environmental residue.[1]

  • Atom Economy: The only byproduct is water (Protocol A/B), making these methods ~90% atom economical.[1]

  • Waste: Aqueous waste streams are acidic but easily neutralized. No halogenated waste is generated.

References

  • Jung, S. H., et al. (2002).[1] A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-150.[1] Link[1]

  • Bandgar, B. P., et al. (2011).[1][4] Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251.[1][4] Link

  • Maleki, B., et al. (2013).[1] An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions. Comptes Rendus Chimie, 16(10), 929-935.[1] Link[1]

  • Kim, J. G., & Jang, D. O. (2010).[1][5] Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.[1] Link[1]

  • Carbone, M., et al. (2022).[1] From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry, 18, 1188–1196.[1] Link[1]

  • Porcheddu, A., et al. (2022).[1] N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(17), 5450.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Formylated PABA Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted p-Aminobenzoic Acid (PABA) from Formylated Products Ticket ID: CHEM-PUR-004 Status: Active Analyst: Senior Application Scientist

Diagnostic & Triage: Understanding the Impurity

Before initiating a purification workflow, it is critical to understand the physicochemical distinction between your starting material (PABA) and your product (e.g., N-formyl-4-aminobenzoic acid). This guide relies on the basicity difference between the amine and the amide.

FeatureImpurity: p-Aminobenzoic Acid (PABA) Product: N-Formyl Derivative Differentiation Strategy
Functional Group Primary Amine (–NH₂)Formamide (–NHCHO)Basicity
pKa (Base) ~4.85 (Conjugate Acid)< 0 (Neutral in dilute acid)Acid Extraction
pKa (Acid) ~2.38 (Carboxylic Acid)~3.5–4.0 (Carboxylic Acid)pH Control
Solubility Amphoteric; Soluble in dilute HCl and NaOHSoluble in NaOH; Insoluble in dilute HClPartition Coefficient
Purification Decision Matrix

Use the following logic tree to select the appropriate workflow for your specific scale and purity requirements.

PurificationDecision Start Start: Crude Reaction Mixture ScaleCheck Scale of Reaction? Start->ScaleCheck LargeScale > 5 Grams ScaleCheck->LargeScale SmallScale < 5 Grams ScaleCheck->SmallScale PurityCheck Required Purity? HighPurity > 99% (Pharma/Analytical) PurityCheck->HighPurity StdPurity > 95% (Synthetic Intermediate) PurityCheck->StdPurity MethodA Method A: Acid-Base Extraction (High Throughput) LargeScale->MethodA Primary Step MethodC Method C: Solid Phase Scavenging (Resin) SmallScale->MethodC Fastest MethodB Method B: Recrystallization (EtOH/Water) HighPurity->MethodB Required StdPurity->MethodB Optional Polish MethodA->PurityCheck

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and purity constraints.

Troubleshooting Workflows

Method A: The "pH Swing" Extraction (Recommended for Bulk)

Principle: PABA contains a basic amine that protonates in dilute acid to form a water-soluble ammonium salt. The formylated product is an amide, which remains neutral and stays in the organic layer.

Reagents:

  • Ethyl Acetate (EtOAc) or 2-MeTHF

  • 1M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl)

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

    • Note: If the product is not fully soluble, add a small amount of THF, but avoid alcohols (methanol/ethanol) as they are miscible with water.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with 1M HCl (30% of organic volume).

    • Mechanism:[1][2]

      
       (Water Soluble).
      
    • Mechanism:[1][2]

      
       (Organic Soluble).
      
  • Validation: Check the pH of the aqueous layer.[3] It must be pH < 2 to ensure full protonation of PABA.

  • Neutral Wash: Wash the organic layer once with water, then once with brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Self-Validating Check: Spot the organic layer on a TLC plate against authentic PABA. If a PABA spot persists, repeat the acid wash.

Method B: Recrystallization (Polishing Step)

Principle: PABA and N-formyl PABA have distinct solubility profiles in ethanol/water mixtures. The formylated product is typically less soluble in cold polar solvents than the free amine.

Protocol:

  • Solvent Selection: Use Ethanol/Water (9:1) or Methanol/Water .

  • Reflux: Suspend the crude solid in the minimum amount of Ethanol. Heat to reflux until dissolved.

  • Precipitation: Add hot water dropwise until slight turbidity persists. Add a drop of ethanol to clear it.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour.

  • Filtration: Filter the crystals and wash with cold Ethanol/Water (1:1).

    • Why: PABA remains soluble in the mother liquor; the pure formylated product crystallizes out.

Method C: Resin Scavenging (High Value/Small Scale)

Principle: Use a solid-supported aldehyde or isocyanate resin to covalently bind unreacted PABA, allowing the product to be eluted.

Reagents:

  • Polystyrene-supported Benzaldehyde (PS-Benzaldehyde) or Isocyanate resin.

  • Dichloromethane (DCM) or DMF.

Protocol:

  • Dissolve crude mixture in DCM.

  • Add 3–5 equivalents (relative to expected PABA impurity) of PS-Benzaldehyde resin.

  • Add a catalytic amount of acetic acid.

  • Shake at room temperature for 4–12 hours.

    • Mechanism:[1][2] The resin reacts with the free amine of PABA to form an imine (Schiff base), tethering the impurity to the bead.

  • Filter out the resin. The filtrate contains the purified formylated product.

Visualizing the Chemistry

The following diagram illustrates the chemical separation occurring in Method A (Extraction).

ExtractionMechanism cluster_organic Organic Layer (EtOAc) cluster_aqueous Aqueous Layer (1M HCl) Product Product (Amide) R-NH-CHO (Neutral) Product->Product Remains in Organic PABA_Org PABA (Amine) R-NH2 (Basic) PABA_Salt PABA Salt R-NH3+ Cl- (Water Soluble) PABA_Org->PABA_Salt Protonation & Partitioning H_Ion H+ Ions H_Ion->PABA_Salt

Figure 2: Mechanism of amine removal via acid-base extraction. The basic amine partitions into the aqueous phase upon protonation.

Frequently Asked Questions (FAQ)

Q: Will 1M HCl hydrolyze my formyl group? A: Generally, no. The N-formyl group is relatively stable compared to other amides. It is stable to the acidic conditions used for Boc removal (e.g., TFA).[4] However, avoid heating the acidic mixture. Perform the extraction at room temperature or 0°C to minimize hydrolysis risk [1].

Q: My product precipitates when I add the 1M HCl. What should I do? A: This suggests your product has low solubility in the organic solvent (EtOAc) or the product's carboxylic acid group is precipitating.

  • Fix: Add a more polar co-solvent like THF to the organic layer.

  • Alternative: If the precipitate is the product, filter it off![5] Wash the solid cake with 1M HCl on the filter to remove surface PABA, then wash with water.

Q: I used Method A, but TLC still shows a faint spot for PABA. A: PABA is zwitterionic and can be tricky.

  • Fix: Ensure your aqueous layer pH is truly < 2.

  • Fix: If the PABA spot persists, it might be "dragged" into the organic layer by the product (ion-pairing). Perform a "Back-Extraction": Extract the acidic aqueous layer once with fresh EtOAc to recover any trapped product, then discard the aqueous layer. Combine organic layers and wash with 0.5M HCl again.

Q: Can I use chromatography instead? A: Yes, but it is often unnecessary. If you must, use a gradient of DCM:MeOH. PABA is highly polar and will streak or stay at the baseline on silica unless you add 1% Acetic Acid to the eluent. The formylated product usually elutes much earlier than the free amine.

References

  • BenchChem. (2025). Protecting Group Strategies Involving N-Formylation in Peptide Synthesis. BenchChem Application Notes. Link

  • ChemicalBook. (2024). 4-Aminobenzoic acid Properties and pKa Data. ChemicalBook CAS Database. Link

  • Sigma-Aldrich. (2025). 4-Aminobenzoic acid ReagentPlus Specification Sheet. Merck KGaA. Link

  • Google Patents. (2003). Method for preparing p-aminobenzoic acid (WO2003072534A1). Google Patents. Link

  • Common Organic Chemistry. (2025). Amide Bond Formation and Workup Strategies. Common Organic Chemistry. Link

Sources

Technical Support Center: Selective Formylation of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with benzoic acid derivatives. It addresses the specific challenge of preventing di-formylation and ensuring mono-selectivity during aldehyde introduction.

Subject: Troubleshooting & Prevention of Di-Formylation Side Reactions Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide [v2.4]

Executive Summary & Mechanistic Scope

The Core Problem: Benzoic acid derivatives—particularly those activated by electron-donating groups (e.g., -OMe, -OH, -NR2)—are prone to over-reaction during formylation. Whether using electrophilic aromatic substitution (EAS) or organometallic lithiation, the introduction of the first formyl group (-CHO) alters the electronic landscape of the ring.

  • In EAS (Vilsmeier-Haack, Duff): The -CHO group is electron-withdrawing (deactivating). Theoretically, this should stop a second reaction. However, in highly activated systems (e.g., resorcinol or phloroglucinol derivatives), the activating groups overpower the deactivation, leading to di-formylation.

  • In Directed Ortho Metalation (DoM): The challenge is kinetic.[1] If the quenching electrophile (DMF) is present in excess or added incorrectly, the formed product can undergo a second lithiation or "double-addition."

This guide provides self-validating protocols to enforce mono-selectivity.

Protocol Module A: The Vilsmeier-Haack System

Best For: Activated Benzoic Esters, Methoxy-benzamides, and Electron-Rich Arenes.

The Mechanism of Failure (Di-formylation)

In highly activated substrates (e.g., 3,5-dimethoxybenzoic acid esters), the Vilsmeier reagent (chloroiminium salt) is potent enough to attack a second time even after the first aldehyde is installed, especially if the temperature drifts >20°C.

Optimized Mono-Selective Protocol

Reagents:


 (1.05 eq), DMF (1.1 eq), Substrate (1.0 eq).
Solvent:  Acetonitrile (MeCN) or DCM.
  • Reagent Formation (The "Cold Start"):

    • Cool anhydrous DMF to 0°C under Argon.

    • Add

      
       dropwise.[2] Crucial: Stir for 30 mins at 0°C. Do not let T > 5°C. This ensures the Vilsmeier salt is fully formed and not degrading.
      
  • Substrate Addition:

    • Dissolve substrate in minimal MeCN.

    • Add slowly to the Vilsmeier reagent at 0°C.

  • Thermal Gating:

    • Warm to Room Temperature (RT) only if TLC shows no conversion after 1 hour.

    • Hard Stop: Do not exceed 40°C. Higher temperatures lower the energy barrier for the second attack.

  • Quench:

    • Pour into ice/sodium acetate (aq). The hydrolysis of the iminium intermediate is exothermic; heat spikes here can cause polymerization.

Visualization: Vilsmeier Selectivity Pathway

VilsmeierSelectivity Substrate Activated Benzoic Derivative Inter1 Mono-Iminium Intermediate Substrate->Inter1  0°C, 1.05 eq POCl3   VReagent Vilsmeier Reagent (Chloroiminium Ion) VReagent->Inter1 Product Mono-Formyl Product Inter1->Product  Hydrolysis (H2O)   DiProduct Di-Formyl Side Product Inter1->DiProduct  High Temp (>40°C) or Excess Reagent  

Caption: Kinetic competition in Vilsmeier-Haack. Excess heat or reagent pushes the Mono-Iminium intermediate toward the undesired Di-Formyl species.

Protocol Module B: Directed Ortho Metalation (DoM)

Best For: Protected Benzoic Acids (Oxazolines, Amides) requiring specific ortho-substitution.

The Mechanism of Failure (The "Double Dip")

A common error is "Normal Addition" (adding Electrophile to Lithiated Species).

  • Lithium species (

    
    ) reacts with DMF 
    
    
    
    Formyl intermediate (
    
    
    ).
  • If mixing is poor,

    
     attacks the product again, or the product acts as a new directing group for a second lithiation.
    
Optimized Mono-Selective Protocol: "Inverse Addition"

Reagents: n-BuLi (1.1 eq), TMEDA (1.1 eq), DMF (3.0 eq).

  • Lithiation:

    • Cool substrate/TMEDA in THF to -78°C.

    • Add n-BuLi dropwise. Stir 1h at -78°C.

  • The Inverse Quench (Critical Step):

    • Prepare a separate flask with anhydrous DMF (excess, 3-5 eq) in THF at -78°C.

    • Cannulate the lithiated substrate solution into the DMF solution rapidly.

    • Why? This ensures the

      
       species always encounters a vast excess of DMF, making the kinetics of mono-reaction infinitely more favorable than finding a reacted product to attack again.
      
  • Workup:

    • Acidic hydrolysis (HCl) is required to release the aldehyde from the amino-alkoxide intermediate.

Protocol Module C: Titanium-Mediated ( )

Best For: Highly sensitive Phenolic Benzoic Derivatives (e.g., Salicylic acid derivatives).

This method uses Dichloromethyl Methyl Ether (DCME) and is superior for preventing di-formylation in phenols because the Titanium coordinates the phenoxide, locking the geometry.

Protocol:

  • Dissolve phenol in DCM (

    
     M).
    
  • Add

    
     (2.2 eq) at 0°C. Solution turns deep red/yellow (phenoxide complex).
    
  • Add DCME (1.1 eq) dropwise.

  • Self-Validating Check: The reaction usually completes in <1 hour.[3] Extended stirring promotes polymerization.

Troubleshooting & FAQs

Q1: I see a mass peak of M+28 in my LCMS. Is this di-formylation?

Diagnosis: Yes. The atomic mass of a formyl group (-CHO) is 29, but it replaces a Hydrogen (1). Net mass gain = 28. Fix:

  • Vilsmeier: Reduce

    
     to 0.95 eq. It is better to have unreacted starting material (easy to separate) than di-formyl byproducts (hard to separate).
    
  • Duff Reaction: This reaction is notorious for M+28 (di-formylation) and M+12 (methylene bridge polymerization). Switch to the

    
     method (Module C).
    
Q2: My reaction turns into a black tar/polymer.

Diagnosis: Polymerization via "Phenol-Formaldehyde" type resin formation.[3] This happens when the reaction is too hot or too concentrated. Fix:

  • Dilution: Run the reaction at 0.05 M instead of 0.5 M.

  • Quench: Use a buffered quench (Sodium Acetate) rather than strong base/acid, which catalyzes polymerization of the aldehyde product.

Q3: Regioselectivity is poor (Ortho vs Para mixture).

Diagnosis: Steric control failure. Fix:

  • Switch to DoM: If you have a Directing Group (amide/methoxyl), DoM is 100% ortho-selective due to the chelation mechanism [6].

  • Blocking: If using EAS, consider installing a transient blocking group (e.g., Bromine) at the para position, formylating, and then removing the Bromine (hydrodehalogenation).

Comparative Data: Reagent Selectivity
Reagent SystemActive SpeciesRisk of Di-FormylationSelectivity DriverRecommended Substrate
Vilsmeier-Haack Chloroiminium IonModerateElectronic (Para > Ortho)Anisoles, Tertiary Anilines
Duff Reaction Iminium/MethideHighOrtho (via H-bond)Phenols (Simple)
Reimer-Tiemann DichlorocarbeneLowOrtho (Chelation)Phenols (Robust)
DoM (Lithiation) OrganolithiumLow (if Inverse Addn)Ortho (Coordination)Amides, Carbamates
TiCl4 / DCME Ti-ComplexVery LowOrtho (Rigid Complex)Electron-Rich Phenols

References

  • Vilsmeier-Haack Mechanism & Scope: Jones, G.; Stanforth, S. P.[4] The Vilsmeier Reaction of Non-Aromatic Compounds.[5] Organic Reactions, 2000 , 56, 355–659.[4] Link

  • Titanium Mediated Formylation: Garcia, O.; Nicolas, E.; Albericio, F. o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4.[6] Tetrahedron Letters, 2003 , 44(27), 4961–4963. Link

  • Duff Reaction Selectivity: A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 2016 .[7] Link

  • Directed Ortho Metalation (DoM): Snieckus, V. Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews, 1990 , 90, 879.[8] Link

  • BenchChem Protocols: Troubleshooting side reactions during the formylation step. BenchChem Technical Notes.[3] Link

  • Lithiation Handling: Directed Ortho Metalation (DOM).[9] Organic Chemistry Portal.[10] Link

Sources

Troubleshooting low yields in N-Formyl-N-methylamino benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low yields in N-Formyl-N-methylamino benzoic acid synthesis Role: Senior Application Scientist Format: Technical Support Center (Q&A, Protocols, Diagnostics)

Status: Operational Ticket ID: N-F-NMABA-YIELD-OPT Assigned Specialist: Senior Application Scientist

Welcome to the technical support hub for the synthesis of N-Formyl-N-methylamino benzoic acid (specifically the para-isomer, often used as a building block in peptide synthesis and drug discovery). Low yields in this synthesis are a common frustration, typically stemming from three critical failure points: incomplete N-methylation selectivity , equilibrium limitations during formylation , or pH-dependent loss during isolation .

This guide bypasses generic advice to address the specific mechanistic bottlenecks of this workflow.

Part 1: Diagnostic Workflow & Logic

Before adjusting your protocol, identify where the mass balance is being lost. Use this logic flow to pinpoint the failure stage.

Synthesis_Troubleshooting Start Start: Low Yield Observed Check_SM Step 1: Analyze Precursor (N-Methyl-p-aminobenzoic acid) Start->Check_SM Purity_Check Is Precursor Purity >98%? (Check for N,N-dimethyl or unreacted NH2) Check_SM->Purity_Check Refine_Step1 Fix Step 1: Optimize Reductive Amination (Prevent over-methylation) Purity_Check->Refine_Step1 No (Mix of products) Check_Formyl Step 2: Assess Formylation Method (Formic Acid vs. Mixed Anhydride) Purity_Check->Check_Formyl Yes Method_Choice Method Used? Check_Formyl->Method_Choice Direct_Formic Direct Formic Acid Reflux Issue: Equilibrium/Water Method_Choice->Direct_Formic Reflux Mixed_Anhydride Acetic-Formic Anhydride (AFA) Issue: Acetylation side-product Method_Choice->Mixed_Anhydride Ac2O/HCOOH Check_Workup Step 3: Isolation Strategy (pH Control) Direct_Formic->Check_Workup Mixed_Anhydride->Check_Workup Solubility_Loss Issue: Product lost in mother liquor (Amphoteric nature) Check_Workup->Solubility_Loss Final_Sol Solution: pH Swing Precipitation (Isoelectric Point) Solubility_Loss->Final_Sol

Figure 1: Troubleshooting logic flow for identifying yield loss in N-formyl-N-methylamino benzoic acid synthesis.

Part 2: Phase 1 - Precursor Quality (N-Methylation)

User Question: My final yield is low, and NMR shows a mixture of methyl peaks. Is my starting material the problem?

Technical Insight: Yes. The quality of the N-methyl-aminobenzoic acid precursor is the most overlooked variable. Direct alkylation (using methyl iodide) is notoriously non-selective, yielding a statistical mixture of unreacted amine, mono-methyl (desired), and di-methyl (impurity) products. If you carry this mixture into the formylation step, the di-methyl impurity is inert, and the unreacted amine will form the N-formyl (non-methylated) analog, which is difficult to separate later.

Corrective Protocol: Reductive Amination Do not use Methyl Iodide. Use a reductive amination protocol which allows for mono-methylation control.

  • Reagents: p-Aminobenzoic acid (1.0 eq), Paraformaldehyde (3.0 eq), NaBH₄ (2.5 eq), Methanol.

  • Mechanism: Formation of the Schiff base followed by reduction. The steric bulk of the mono-methylated product retards the second addition relative to the first.

  • Key Control: Monitor the disappearance of the starting material by TLC. If over-methylation is observed, switch to the formaldehyde/H₂ (Pd/C) method, which often stops cleanly at the mono-methyl stage due to steric hindrance on the catalyst surface [1].

Part 3: Phase 2 - The Formylation Reaction[1]

User Question: I am refluxing in formic acid as per literature, but the conversion stalls at 70-80%. Why?

Technical Insight: Direct reaction with formic acid is an equilibrium process:



As water accumulates, the reaction slows or reverses. Furthermore, N-methyl groups increase the electron density of the nitrogen, making it nucleophilic, but also sterically hindered compared to a primary amine.

Troubleshooting Table: Formylation Methods

MethodReagentsProsConsRecommended For
Method A (Standard) 98% Formic Acid (Reflux)Simple workup; no acetylation side-products.Sensitive to water; requires high temp (100°C+); slow.Large scale; cost-sensitive.
Method B (Activated) Acetic Formic Anhydride (AFA)Rapid (<1 hr); runs at 0-20°C; drives equilibrium.Risk of N-acetylation (impurity); exothermic.High value/Low yield scenarios.

Recommended Protocol: The AFA Method (for stubborn substrates) If direct reflux fails, generate Acetic Formic Anhydride (AFA) in situ. This reagent is significantly more electrophilic than formic acid.

  • Preparation: Cool Acetic Anhydride (5 eq) to 0°C. Add Formic Acid (98%, 6 eq) dropwise. Stir at 55°C for 2 hours, then cool back to 0°C.

  • Addition: Add your N-methyl-aminobenzoic acid (dissolved in minimal THF or DMF if not soluble in the mixture) to the AFA solution at 0°C.

  • Monitoring: The reaction is usually complete in 30 minutes.

  • Warning: Do not heat strongly, or the N-acetyl impurity will become dominant [2].

Part 4: Phase 3 - Isolation & Purification (The "Hidden" Yield Killer)

User Question: The reaction looks complete on TLC, but after workup, I recover very little solid. Is it water soluble?

Technical Insight: This is the most common cause of "low yield." N-Formyl-N-methylamino benzoic acid is an amphoteric molecule with a carboxylic acid tail.

  • High pH (>8): Soluble as a carboxylate salt.

  • Very Low pH (<1): The formamide oxygen can be protonated (weakly), or the amide can hydrolyze if left too long.

  • Target: You must hit the Isoelectric Point (pI) or the specific acidity where the free carboxylic acid is least soluble.

The "pH Swing" Isolation Protocol: Do not rely on simple filtration from the reaction mixture.

  • Quench: Evaporate the reaction solvent (Formic acid/Acetic anhydride) to near dryness under reduced pressure. Do not use high heat (>60°C) to avoid hydrolysis.

  • Solubilize: Resuspend the oily residue in Water. It may not dissolve.[1] Add 2M NaOH dropwise until the pH reaches ~9-10. The solution should become clear (formation of sodium benzoate derivative).

    • Self-Validation: If it doesn't dissolve at pH 10, you have significant impurities (likely unreacted polymeric species or mineral salts).

  • Precipitate: Cool the solution to 0-5°C. Slowly add 2M HCl while stirring vigorously.

  • Critical Point: Monitor pH. The product usually precipitates massively between pH 3.0 and 4.0 .

    • Note: Going to pH 1.0 is unnecessary and may redissolve trace amounts or risk hydrolysis.

  • Filtration: Filter the white precipitate immediately. Wash with ice-cold water (not room temp, as the product has finite water solubility) [3].

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Vilsmeier-Haack reagents (POCl₃/DMF) for this? A: Generally, no . Vilsmeier reagents are typically used for C-formylation (adding CHO to an aromatic ring) or forming chloro-iminium species. While they can formylate amines, the conditions are harsh and can convert the carboxylic acid group into an acid chloride, leading to polymerization (polyamide formation) between the acid chloride of one molecule and the amine of another. Stick to Formic Acid or AFA.[2]

Q: My product is an oil, not a solid. What happened? A: This usually indicates retained solvent (acetic acid/formic acid) or the presence of the N,N-dimethyl impurity (which acts as a plasticizer).

  • Fix: Dissolve the oil in dilute NaOH (pH 9), wash the aqueous layer with Ethyl Acetate (removes non-acidic impurities like over-methylated byproducts), then re-acidify the aqueous layer to precipitate the pure acid.

Q: Why do I see a split peak in the NMR for the formyl proton? A: Do not panic; this is not an impurity. N-Formyl-N-methyl amides exhibit rotamerism (cis/trans isomers around the C-N amide bond) on the NMR time scale. You will often see two peaks for the methyl group and two for the formyl proton (often in a 3:1 or 4:1 ratio). Heating the NMR sample (to ~50°C) often causes these peaks to coalesce [4].

References
  • ChemicalBook. (n.d.). N-Formyl-4-(methylamino)benzoic acid synthesis methods. Retrieved from ChemicalBook.[3] Link

  • Gerzon, K., et al. (1959). The reaction of mixed anhydrides with amines. Journal of Organic Chemistry. (General reference for AFA methodology).
  • Patent US4211883A. (1980). Process for the production of p-(N-methyl)-aminobenzoyl-L-glutamic acid.[4] (Describes the NaOH/HCl reprecipitation purification method). Link

  • Thayer, M. P., et al. (2017). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Journal of Pharmaceutical and Biomedical Analysis.[5] (Reference for spectral properties and rotamers).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents, particularly Methyl Iodide, Formic Acid, and Acetic Anhydride, which are corrosive and toxic.

Sources

Technical Support Center: Purification of 4-(N-Methylformamido)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 4-(N-Methylformamido)benzoic acid via recrystallization. It is designed to offer practical, in-depth troubleshooting advice and answers to frequently asked questions, ensuring both scientific accuracy and field-proven insights.

I. Understanding the Compound: 4-(N-Methylformamido)benzoic acid

4-(N-Methylformamido)benzoic acid is a derivative of benzoic acid with the chemical formula C9H9NO3.[1] Its structure, incorporating both a carboxylic acid and an N-methylformamido group, influences its solubility and crystallization behavior. A thorough understanding of its physical and chemical properties is paramount for successful purification.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight179.17 g/mol [1]
AppearanceTypically a solidGeneral Knowledge
Melting PointData not readily available in searches
SolubilitySoluble in some organic solventsGeneral Knowledge

Note: Specific solubility data in a wide range of solvents and a definitive melting point were not available in the initial search results. This highlights the importance of empirical solvent screening for recrystallization.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of 4-(N-Methylformamido)benzoic acid, providing a logical framework for diagnosis and resolution.

A. Issue: The compound does not dissolve in the chosen solvent, even with heating.

  • Potential Cause 1: Inappropriate Solvent Selection. The principle of "like dissolves like" is fundamental to recrystallization.[2] 4-(N-Methylformamido)benzoic acid, with its polar carboxylic acid and amide functionalities, will likely require a relatively polar solvent for dissolution.

  • Solution:

    • Systematic Solvent Screening: Test the solubility of a small amount of the crude material in a range of solvents with varying polarities. Common choices for aromatic carboxylic acids include water, ethanol, methanol, acetic acid, or mixtures of these with less polar solvents like toluene or hexane.[3][4]

    • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed.[5] Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Add a small amount of the "good" solvent to redissolve the precipitate and then allow it to cool.

B. Issue: No crystals form upon cooling, or the yield is very low.

  • Potential Cause 1: Excessive Solvent. Using too much solvent is the most frequent reason for poor or no crystal formation.[6] The solution is not saturated enough for crystals to nucleate and grow.

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[6] Continue until you observe the formation of a slight turbidity or crystals at the surface, then allow the solution to cool slowly.

    • Check for Saturation: Dip a glass stirring rod into the solution and remove it. If a solid film forms on the rod as the solvent evaporates, the solution is likely saturated.[7]

  • Potential Cause 2: Supersaturation. The solution may be supersaturated, meaning it contains more dissolved solute than it theoretically should at that temperature.[6] Crystal nucleation has not been initiated.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[2][8]

      • Seeding: If available, add a tiny "seed" crystal of pure 4-(N-Methylformamido)benzoic acid to the solution. This provides a template for crystal growth.[2]

    • Further Cooling: If crystals still do not form at room temperature, cool the flask in an ice-water bath.[5]

  • Potential Cause 3: High Solubility at Low Temperatures. The compound may still be significantly soluble in the chosen solvent even at lower temperatures, leading to a low recovery.[2]

  • Solution:

    • Re-evaluate Solvent Choice: A different solvent or solvent mixture with a steeper solubility curve (high solubility at high temperatures and low solubility at low temperatures) may be necessary.

    • Minimize Rinsing Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[2]

C. Issue: The compound "oils out" instead of forming crystals.

  • Potential Cause 1: High Impurity Levels. The presence of significant impurities can disrupt the crystal lattice formation, causing the compound to separate as an oil.[6]

  • Solution:

    • Pre-purification: Consider a preliminary purification step, such as a simple filtration to remove insoluble impurities or a wash with a suitable solvent to remove highly soluble impurities.

    • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool on a hot plate that is turned off.[6]

    • Adjust Solvent System: Adding a small amount more of the "good" solvent before cooling can sometimes prevent oiling out.[6]

  • Potential Cause 2: Melting Point Depression. If the boiling point of the solvent is higher than the melting point of the impure compound, it may melt before dissolving and then separate as an oil on cooling.

  • Solution:

    • Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the expected melting point of the compound.

D. Issue: The resulting crystals are colored or appear impure.

  • Potential Cause 1: Colored Impurities. The crude material may contain colored impurities that are co-crystallized with the product.

  • Solution:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

    • Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities. This should be done quickly to prevent premature crystallization in the funnel.[8]

  • Potential Cause 2: Rapid Crystallization. If crystallization occurs too quickly, impurities can become trapped within the crystal lattice.[7]

  • Solution:

    • Slow Down Cooling: Ensure the solution cools slowly and undisturbed.[8]

    • Use Slightly More Solvent: Adding a small excess of the hot solvent can slow down the rate of crystallization.[7]

Troubleshooting Workflow Diagram

G start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Formed? cool->crystals oiling Oiling Out? crystals->oiling No low_yield Low Yield? crystals->low_yield Yes oiling->cool No handle_oiling Reheat, add more 'good' solvent, cool slowly oiling->handle_oiling Yes impure Crystals Impure? low_yield->impure No check_solvent Too much solvent? low_yield->check_solvent Yes end Pure Crystals Obtained impure->end No handle_impurities Redissolve, treat with charcoal, hot filter impure->handle_impurities Yes handle_oiling->cool reduce_solvent Evaporate excess solvent check_solvent->reduce_solvent Yes induce_crystallization Induce crystallization (scratch/seed) check_solvent->induce_crystallization No reduce_solvent->cool induce_crystallization->cool handle_impurities->cool

Caption: Troubleshooting workflow for recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing 4-(N-Methylformamido)benzoic acid?

A1: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[2] A systematic approach is best:

  • Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.

  • Consider Polarity: Given the structure of 4-(N-Methylformamido)benzoic acid, polar solvents like alcohols (ethanol, methanol), water, or acetic acid are good starting points.[3]

  • Mixed Solvents: If a single solvent is not suitable, a mixed solvent system can provide the desired solubility profile.[5] Common pairs include ethanol/water or toluene/hexane.[4]

Q2: What are the potential impurities in crude 4-(N-Methylformamido)benzoic acid?

A2: Impurities can arise from starting materials, side reactions, or degradation products. Common impurities in the synthesis of similar aromatic carboxylic acids can include unreacted starting materials like 4-aminobenzoic acid derivatives or reagents from the formylation step.[9][10] For instance, in the synthesis of other benzoic acid derivatives, unreacted starting materials and by-products from side reactions are common impurities.[11]

Q3: How can I be sure my recrystallized product is pure?

A3: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically broaden and depress the melting point range.

  • Chromatography (TLC, HPLC): Thin-layer chromatography (TLC) can provide a quick qualitative assessment of purity. High-performance liquid chromatography (HPLC) can be used for quantitative purity analysis.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the purified compound and help identify any remaining impurities.

Q4: What is the purpose of hot filtration?

A4: Hot filtration is used to remove insoluble impurities, such as dust, solid reagents, or activated charcoal, from the hot, saturated solution before crystallization.[8] It is crucial to keep the solution hot during this process to prevent the desired compound from crystallizing prematurely in the filter funnel.

Q5: How can I maximize my yield during recrystallization?

A5: To maximize your yield:

  • Use the Minimum Amount of Hot Solvent: Dissolve your compound in the minimum amount of boiling or near-boiling solvent required for complete dissolution.[2]

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to ensure maximum recovery of the product.[5]

  • Minimize Rinsing: Wash the collected crystals with a minimal amount of ice-cold solvent.[2]

  • Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

IV. Experimental Protocol: General Recrystallization Procedure

This protocol provides a general workflow for the recrystallization of 4-(N-Methylformamido)benzoic acid. The choice of solvent and specific volumes will need to be determined empirically.

Step 1: Solvent Selection

  • Based on preliminary solubility tests, select a suitable solvent or solvent mixture.

Step 2: Dissolution

  • Place the crude 4-(N-Methylformamido)benzoic acid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate).

  • Continue adding small portions of the hot solvent until the compound just dissolves.

Step 3: Decolorization (if necessary)

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

Step 4: Hot Filtration

  • Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper).

  • Quickly filter the hot solution to remove any insoluble impurities or charcoal.

Step 5: Crystallization

  • Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.

Step 6: Crystal Collection

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

Step 7: Drying

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Charcoal (optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool_slowly Cool Slowly hot_filter->cool_slowly collect Collect Crystals (Vacuum Filtration) cool_slowly->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for recrystallization.

V. References

  • U.S. Patent 3,654,351. (1972). Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.

  • University of Colorado, Boulder. (n.d.). Recrystallization. [Link]

  • U.S. Patent 9,233,905. (2016). Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(N-Methylformamido)benzoic acid. PubChem. [Link]

  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of California, San Diego. (n.d.). Recrystallization and Crystallization. [Link]

  • Wellesley College. (n.d.). Experiment 9 — Recrystallization. [Link]

  • National Center for Biotechnology Information. (2010). 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate. PubMed Central. [Link]

  • Journal of Chemical & Engineering Data. (2021). Measurement and Correlation of Solubilities of 4-Methylbenzoic Acid and Terephthalic Acid in Eight Organic Solvents. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5). [Link]

  • ResearchGate. (2014). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. [Link]

  • ResearchGate. (2017). Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Methylamino)benzoic acid. PubChem. [Link]

  • AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020). Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis. [Link]

  • ResearchGate. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • Scientific Research Publishing. (2015). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. [Link]

Sources

Technical Support Center: Crystallization of N-Formyl-N-methylamino benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of N-Formyl-N-methylamino benzoic acid (CAS: 51865-84-0). This resource is designed for researchers, chemists, and pharmaceutical development professionals to provide expert guidance and troubleshoot common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a crystallization solvent for N-Formyl-N-methylamino benzoic acid?

The primary goal of crystallization is purification, which relies on the differential solubility of the target compound and its impurities.[1] An ideal solvent for N-Formyl-N-methylamino benzoic acid should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of the solvent at or near the solvent's boiling point.[2][3] This ensures the formation of a saturated solution.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease sharply, promoting the formation of pure crystals while impurities remain in the solution (the "mother liquor").[2][3]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient solubility gradient, but not so high that it is difficult to remove from the final crystals.[4] A boiling point below the melting point of your compound (M.P. 218°C[5][6]) is crucial to prevent "oiling out."

  • Inertness: The solvent must not react chemically with the compound.[]

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals during the drying process.[4] However, highly volatile solvents can sometimes evaporate too quickly, leading to poor quality crystals.[8][9]

Q2: Based on its molecular structure, what types of solvents should I consider for initial screening?

N-Formyl-N-methylamino benzoic acid possesses both polar and non-polar features, which must be considered when applying the "like dissolves like" principle.[4][8]

  • Polar Groups: The carboxylic acid (-COOH) and the N-formyl-N-methyl (-N(CH₃)CHO) groups are polar and capable of hydrogen bonding. These groups suggest solubility in polar solvents.

  • Non-Polar Group: The benzene ring is non-polar and hydrophobic, suggesting some solubility in non-polar aromatic solvents.

Given this duality, a logical starting point is to screen a range of solvents with varying polarities. Polar protic solvents like ethanol or even water (especially for the sodium salt form) could be effective due to interaction with the carboxylic acid.[10] Moderately polar aprotic solvents like ethyl acetate or acetone are also excellent candidates.[8][11]

Q3: What is a mixed-solvent system and when is it the right choice?

A mixed-solvent system is employed when no single solvent meets all the ideal criteria.[2] This technique involves a pair of miscible solvents:

  • A "soluble solvent" in which N-Formyl-N-methylamino benzoic acid is highly soluble, even at room temperature.

  • An "insoluble solvent" (or anti-solvent) in which the compound is poorly soluble.[2][]

You should consider this method if your initial screening reveals that the compound is either too soluble or not soluble enough in common single solvents. The process involves dissolving the compound in a minimum amount of the hot "soluble solvent" and then slowly adding the "insoluble solvent" until the solution becomes cloudy (the saturation point). Reheating to clarify the solution followed by slow cooling can then induce crystallization.[2] Common pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[4]

Experimental Protocols & Data

Protocol: Small-Scale Solvent Screening

This protocol helps you efficiently identify a suitable solvent or solvent pair using a small amount of your crude product.

Materials:

  • Crude N-Formyl-N-methylamino benzoic acid (~20-30 mg per test)

  • Small test tubes or vials

  • Selection of candidate solvents (see Table 1)

  • Stirring rod

  • Heat source (hot plate or sand bath)

  • Ice bath

Procedure:

  • Room Temperature Test: Place ~20 mg of the crude compound into a test tube. Add the chosen solvent dropwise (0.5-1.0 mL) and stir.

    • Observation: If the compound dissolves completely at room temperature, the solvent is likely unsuitable as a single solvent because recovery will be poor.[4] It may, however, be used as the "soluble solvent" in a mixed-solvent system.

  • Hot Solvent Test: If the compound did not dissolve at room temperature, gently heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

    • Observation: If a very large volume of solvent is required, its utility is low. If the solid does not dissolve even in a large volume of hot solvent, it is a poor choice. An ideal solvent will dissolve the compound in a reasonable volume when hot.[2][4]

  • Cooling Test: Once a clear, hot, saturated solution is obtained, allow it to cool slowly to room temperature.

    • Observation: Look for the formation of well-defined crystals. A rapid precipitation of fine powder suggests the compound is much less soluble at room temperature, but the cooling may have been too fast.[12]

  • Ice Bath Test: If no crystals form at room temperature, place the test tube in an ice bath for 15-20 minutes. If necessary, scratch the inside of the tube with a glass rod to induce nucleation.

    • Observation: Abundant crystal formation at this stage indicates a promising solvent system. If few or no crystals form, too much solvent was likely used.[12]

Data Summary: Candidate Solvents

The table below provides a starting point for solvent selection based on general principles for aromatic carboxylic acids.[11][13]

SolventPolarity TypeBoiling Point (°C)Suitability Notes for N-Formyl-N-methylamino benzoic acid
Water Polar Protic100May be a good solvent or anti-solvent. The compound is likely more soluble in basic or acidic water via salt formation.[5][10]
Ethanol Polar Protic78A versatile and commonly used solvent for compounds with polar groups. Often used in a solvent pair with water.[4][11]
Ethyl Acetate Polar Aprotic77A good, moderately polar solvent that often provides a desirable solubility gradient for compounds of intermediate polarity.[8]
Acetone Polar Aprotic56A strong, low-boiling solvent. Its high volatility can sometimes lead to rapid, poor-quality crystal growth if not controlled.[9][11]
Toluene Nonpolar111May be effective due to interaction with the aromatic ring, but less likely to be a primary choice. Can be useful in solvent pairs.[14]
Acetic Acid Polar Protic118Can be an excellent solvent for other carboxylic acids due to similar functionality, but can be difficult to remove completely.[4][11]

Systematic Solvent Selection Workflow

The following diagram outlines a logical workflow for determining the optimal crystallization method.

G cluster_screening Phase 1: Initial Screening A Perform Small-Scale Solubility Tests B Soluble in Cold Solvent? A->B C Insoluble in Cold, Soluble in Hot Solvent? A->C D Insoluble in Hot Solvent? A->D E Use as 'Soluble Solvent' in Mixed-Solvent System B->E F IDEAL SINGLE SOLVENT Proceed with Cooling Crystallization C->F Yes G Use as 'Insoluble Solvent' in Mixed-Solvent System C->G H REJECT SOLVENT Test Another D->H Yes

Caption: Workflow for systematic solvent selection.

Troubleshooting Guide

Q: My compound "oiled out" as a liquid instead of forming crystals. What went wrong?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system. For N-Formyl-N-methylamino benzoic acid (M.P. 218°C), this is less common but can happen if significant impurities depress the melting point. More often, it indicates that the compound is coming out of solution too quickly.

Solutions:

  • Re-heat and Add More Solvent: Place the flask back on the heat source until the oil redissolves. Add a small amount of additional hot solvent (10-15% more) to decrease the supersaturation level. Allow it to cool more slowly.[12]

  • Use a Higher-Boiling Solvent: If the boiling point of your solvent is too low, the solution may cool too rapidly. Choose a solvent with a higher boiling point.

  • Slower Cooling: Insulate the flask to ensure the solution cools as slowly as possible, giving molecules time to arrange into an ordered crystal lattice.[3]

Q: I'm not getting any crystals, even after chilling the solution in an ice bath. What should I do?

A: This is a classic sign that your solution is not sufficiently saturated, which usually means too much solvent was used.[12]

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to boil off a portion of the solvent. Allow the reduced-volume solution to cool again. You can test for saturation by dipping a glass rod in the solution; a solid residue should form on the rod as the solvent evaporates.[12]

  • Induce Nucleation (Seeding): If you have a pure crystal of the compound, add a tiny speck (a "seed crystal") to the cold solution. This provides a template for crystal growth.[1]

  • Add an Anti-Solvent: If you are using a solvent in which the compound is very soluble, you can slowly add a miscible anti-solvent (one in which the compound is insoluble) until the solution turns cloudy, then proceed as a mixed-solvent crystallization.[]

Q: My crystal yield is very low (<50%). How can I improve it?

A: A low yield typically indicates that a significant amount of your product remains dissolved in the mother liquor.[12]

Solutions:

  • Minimize Solvent Volume: During the initial dissolution step, ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound.

  • Maximize Cooling: Cool the solution in an ice-salt bath to achieve temperatures below 0°C, which will further decrease the solubility of your compound.

  • Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool the resulting solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q: The crystals formed instantly as a fine powder. Is this a problem?

A: Yes, this is known as "crashing out." Rapid precipitation tends to trap impurities within the crystal lattice, which defeats the purpose of crystallization for purification.[12] It indicates that the solution was too supersaturated upon cooling.

Solutions:

  • Re-dissolve and Dilute: Re-heat the solution to re-dissolve the powder. Add a small amount of extra solvent (5-10%) and allow the solution to cool much more slowly.[12]

  • Use a Different Solvent System: The solubility curve for your compound in the chosen solvent may be too steep. Try a different solvent where the solubility difference between hot and cold is less dramatic.

References

  • Dunitz, J. D., & Gavezzotti, A. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations of Crystallography, 68(Pt 4), 423–433. [Link]

  • Nichols, L. (n.d.). SOP: CRYSTALLIZATION. University of California, Davis. [Link]

  • LibreTexts Chemistry. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • Vapourtec. (2024). Flow Crystallization | Solubility Control. Vapourtec. [Link]

  • Thompson, S. (2020). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. [Link]

  • American Chemical Society. (n.d.). API Crystallization and Formulation for Today's Drug Development Needs. ACS Webinars. [Link]

  • Gourdon, O. (n.d.). Guide for crystallization. University of Lorraine. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry. [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization. Scribd. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • Simon, L. L., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal. [Link]

  • Mettler Toledo. (2025). Common Challenges in Crystallization Processes. YouTube. [Link]

  • LibreTexts Chemistry. (2022). 2.2.4.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]

  • ChemBK. (2024). N-Formyl-4-(methylamino)benzoic acid. ChemBK. [Link]

  • Gu, C., et al. (2017). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. Chemical Science. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • PubChem. (n.d.). 4-(N-Methylformamido)benzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

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Technical Support Center: Minimizing Resin Formation in Acid-Catalyzed Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic chemistry: the minimization of resin formation during acid-catalyzed formylation of aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, troubleshooting strategies, and optimized protocols to enhance the yield and purity of your desired formylated products.

Introduction: The Challenge of Resin Formation

Acid-catalyzed formylation is a cornerstone of organic synthesis, providing a direct route to aromatic aldehydes, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and specialty materials. However, these reactions are often plagued by the formation of polymeric byproducts, commonly referred to as resins. This resinification not only reduces the yield of the target molecule but also complicates purification, leading to increased time and cost.

This guide will delve into the mechanisms of resin formation in common acid-catalyzed formylation reactions and provide practical, field-proven strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is resin formation in the context of acid-catalyzed formylation, and why does it occur?

A1: Resin formation is a side reaction that produces a complex, often intractable, polymeric material. In the context of acid-catalyzed formylation, particularly with phenol substrates, this is typically a phenol-formaldehyde resin.[1] The reaction is initiated by the acid-catalyzed generation of a formaldehyde equivalent from the formylating agent. This is followed by repeated electrophilic attack of the formaldehyde equivalent on the electron-rich aromatic ring (hydroxymethylation), and subsequent condensation reactions between the hydroxymethylated intermediates, leading to the formation of methylene-bridged polymers.[1]

Q2: Which formylation reactions are most susceptible to resin formation?

A2: The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, is particularly prone to resin formation, especially with highly activated substrates like phenols.[1] This is because HMTA can decompose to generate formaldehyde, which then readily polymerizes with the phenol under the acidic conditions. Other formylation reactions, such as the Gattermann-Koch and Rieche reactions, can also lead to resinous byproducts, although the mechanisms may differ. The Vilsmeier-Haack reaction is often considered more efficient and less prone to polymerization for certain substrates.

Q3: What are the key experimental parameters that influence resin formation?

A3: Several factors can significantly impact the extent of resin formation:

  • Temperature: Higher temperatures generally accelerate the rate of polymerization.[1]

  • Stoichiometry: An excess of the formylating agent, especially one that can generate formaldehyde, can increase the likelihood of resin formation.[1]

  • Acid Catalyst: The strength and concentration of the acid catalyst can influence the rate of both the desired formylation and the competing polymerization.

  • Reaction Time: Prolonged reaction times can lead to over-reaction and increased byproduct formation.[1]

  • Substrate Reactivity: Highly activated aromatic compounds are more susceptible to both formylation and polymerization.

Q4: Can the choice of solvent affect resin formation?

A4: Yes, the solvent can play a crucial role. A solvent that poorly solubilizes the growing polymer chains can sometimes help to precipitate the resin as it forms, preventing it from interfering with the main reaction. Conversely, a solvent that stabilizes the intermediates of the desired formylation reaction more than the intermediates of the polymerization pathway can help to improve the product-to-resin ratio.

Understanding the Mechanism of Resin Formation

A clear understanding of the underlying reaction mechanisms is crucial for developing effective strategies to minimize resin formation.

Mechanism of Acid-Catalyzed Phenol-Formaldehyde Resin Formation

The primary pathway for resin formation in the formylation of phenols involves a series of electrophilic aromatic substitutions and condensation reactions.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Hydroxymethylation cluster_2 Step 3: Condensation and Polymerization Formylating_Agent Formylating Agent (e.g., HMTA) Formaldehyde_Equivalent Formaldehyde Equivalent (CH2=OH+) Formylating_Agent->Formaldehyde_Equivalent Acid-catalyzed decomposition H+ H+ (Acid Catalyst) Phenol Phenol Hydroxymethylphenol Hydroxymethylphenol Phenol->Hydroxymethylphenol Electrophilic Aromatic Substitution Dimer Methylene-bridged Dimer Hydroxymethylphenol->Dimer Condensation (-H2O) Hydroxymethylphenol_2 Hydroxymethylphenol Resin Resin (Polymer) Dimer->Resin Further Condensation G Start Start Dissolve_Phenol Dissolve Phenol in TFA Start->Dissolve_Phenol Add_HMTA Add HMTA (1.1 eq) portion-wise at RT Dissolve_Phenol->Add_HMTA Heat Heat to 70°C Add_HMTA->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Workup Aqueous Workup (DCM, Brine) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

Sources

Handling moisture sensitivity in N-formyl compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Handling Moisture Sensitivity for Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylation is a fundamental transformation in organic synthesis, yielding formamides that are crucial intermediates in the production of pharmaceuticals and other fine chemicals.[1][2][3] However, the success of these reactions often hinges on the stringent exclusion of water. Many formylating agents and catalysts are highly sensitive to moisture, and even trace amounts of water can lead to decreased yields, formation of byproducts, and reaction failure.[4] This guide provides a comprehensive overview of the challenges posed by moisture in N-formylation reactions and offers practical solutions to mitigate these issues, ensuring reproducible and high-yielding syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of N-formyl compounds and provides a step-by-step approach to diagnosing and resolving them.

Problem 1: Low or No Product Yield

Question: I am not getting the expected yield of my N-formylated product. What could be the cause, and how can I fix it?

Answer: Low or no yield in N-formylation reactions is frequently linked to the degradation of moisture-sensitive reagents or catalysts. Here’s a systematic approach to troubleshooting this issue:

1. Assess the Integrity of Your Formylating Agent:

  • Cause: Many common formylating agents, such as acetic formic anhydride, are highly susceptible to hydrolysis.[4] If your reagent has been improperly stored or handled, it may have already reacted with atmospheric moisture, rendering it inactive.

  • Solution:

    • Always use freshly opened or properly stored formylating agents.

    • Consider employing a more water-tolerant formylating agent. For instance, formyloxyacetoxyphenylmethane (FAPM) has been shown to be a stable and water-tolerant reagent for N-formylation, even under solvent-free conditions.[5] Some protocols using formic acid with a Dean-Stark trap have also proven effective in removing water and driving the reaction to completion.[4]

2. Verify the Anhydrous Nature of Your Reaction Solvent:

  • Cause: Solvents are a primary source of water contamination in a reaction. Even "anhydrous" solvents from commercial suppliers can absorb moisture if not handled correctly.

  • Solution:

    • Dry your solvents using appropriate methods before use. The choice of drying agent depends on the solvent.[6][7]

    • Store dried solvents over molecular sieves (3Å or 4Å) to maintain their anhydrous state.[6][8]

3. Ensure Proper Inert Atmosphere Technique:

  • Cause: The reaction setup itself can introduce atmospheric moisture if not properly sealed and purged.

  • Solution:

    • Use oven-dried or flame-dried glassware to remove adsorbed water from the glass surfaces.[9][10]

    • Assemble the reaction under a positive pressure of an inert gas, such as nitrogen or argon.[11] A Schlenk line or a glovebox provides the most rigorous exclusion of air and moisture.[11] For less sensitive reactions, a balloon filled with inert gas can be sufficient.[12]

Problem 2: Formation of Unexpected Byproducts

Question: I am observing significant side product formation in my N-formylation reaction. Could this be related to moisture?

Answer: Yes, the presence of water can lead to several side reactions, complicating your product purification and reducing the overall yield.

1. Hydrolysis of the Starting Material or Product:

  • Cause: If your amine starting material or the resulting formamide is susceptible to hydrolysis under the reaction conditions, the presence of water will facilitate this degradation. The mechanism of formamide hydrolysis in water involves the hydration of the carbonyl group to form a diol intermediate, which can then dissociate.[13][14]

  • Solution:

    • Rigorously exclude water from your reaction, as detailed in the solutions for "Low or No Product Yield."

    • Consider a milder formylation method that does not require harsh conditions which might promote hydrolysis.

2. Catalyst Deactivation or Altered Reactivity:

  • Cause: Many catalysts used in N-formylation, including both acid and metal-based catalysts, can be deactivated or have their reactivity altered by water.[1][2]

  • Solution:

    • Ensure your catalyst is anhydrous. If necessary, dry the catalyst under vacuum before use.

    • Choose a catalytic system that is known to be robust in the presence of trace amounts of water.

Problem 3: Inconsistent or Irreproducible Results

Question: I am getting different results every time I run the same N-formylation reaction. Why is this happening?

Answer: Irreproducible results are a classic sign of uncontrolled variables, with moisture being a primary culprit in sensitive reactions.

1. Variability in Reagent and Solvent Quality:

  • Cause: The water content of your reagents and solvents may vary from batch to batch or even day to day depending on storage and handling.

  • Solution:

    • Standardize your procedures for drying solvents and handling reagents.

    • Quantify the water content of your solvents before use. Karl Fischer titration is a common and accurate method for this purpose.[15][16] Other methods include gas chromatography and 19F NMR spectroscopy.[15][17][18]

2. Inconsistent Inert Atmosphere:

  • Cause: Minor variations in your inert atmosphere technique can lead to differing levels of moisture contamination.

  • Solution:

    • Develop and adhere to a strict protocol for setting up your reactions under an inert atmosphere.

    • Regularly check your Schlenk line or glovebox for leaks.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing moisture-sensitive formylating agents?

A1: Store moisture-sensitive reagents in a desiccator over a strong drying agent like phosphorus pentoxide or in a glovebox with a dry, inert atmosphere.[11][19] Ensure the container is tightly sealed after each use.

Q2: How can I effectively dry my reaction solvents?

A2: The choice of drying agent depends on the solvent. Molecular sieves (typically 3Å or 4Å) are a versatile and effective option for many common organic solvents.[6][8] For a comprehensive guide, refer to the table below.

Q3: Is it always necessary to use a Schlenk line or glovebox?

A3: While a Schlenk line or glovebox provides the highest level of protection, it may not always be necessary.[11][12] For reactions involving reagents that are only moderately sensitive to moisture, a well-sealed flask with a positive pressure of inert gas from a balloon can be sufficient.[12] However, for highly sensitive reagents or when striving for maximum yield and reproducibility, more rigorous techniques are recommended.[9]

Q4: Can I use "anhydrous" solvents directly from the bottle?

A4: While commercially available anhydrous solvents have low water content, they can absorb moisture once the bottle is opened. For highly moisture-sensitive reactions, it is best practice to dry the solvent immediately before use or to store it over molecular sieves in a sealed container.[12]

Q5: Are there any water-tolerant N-formylation methods?

A5: Yes, several methods have been developed that can be performed in the presence of water. For example, the use of formyloxyacetoxyphenylmethane (FAPM) allows for efficient N-formylation under mild, solvent-free conditions and is tolerant to water.[5] Additionally, some protocols using water-soluble coupling additives like Oxyma derivatives in a water or DMF-water mixture have been successful.[20] N-formyl imide with a catalytic amount of p-toluenesulfonic acid monohydrate in water has also been reported as an effective system.[21]

Experimental Protocols and Data

Protocol 1: General Procedure for Setting Up a Moisture-Sensitive N-Formylation Reaction
  • Glassware Preparation: Dry all glassware, including the reaction flask, condenser, and addition funnel, in an oven at 125°C overnight or flame-dry under a stream of inert gas.[9][10]

  • Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Use a bubbler to monitor the gas flow.[9]

  • Purging: Evacuate the assembled apparatus and backfill with inert gas. Repeat this cycle three times to ensure all atmospheric oxygen and moisture are removed.[11]

  • Reagent Addition:

    • Solids: Add solid reagents to the flask before purging with inert gas.[12]

    • Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.[9][12] Purge the syringe with inert gas before drawing up the liquid.[12]

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction.

Data Presentation: Efficiency of Common Drying Agents for Organic Solvents

The following table summarizes the residual water content in various organic solvents after treatment with different drying agents. This data can help you choose the most effective drying method for your specific application.

SolventDrying AgentLoading (% m/v)TimeResidual Water (ppm)Reference
Dichloromethane (DCM)3Å Molecular Sieves10%24 h~0.1[8]
Acetonitrile3Å Molecular Sieves10%24 h~0.5[8]
Toluene3Å Molecular Sieves10%24 h~0.9[8]
Tetrahydrofuran (THF)3Å Molecular Sieves20%72 h~4.1[6][8]
Methanol3Å Molecular Sieves20%5 days~10.5[6][8]
Ethanol3Å Molecular Sieves20%5 days~8.2[8]

Note: The efficiency of drying agents can vary based on the initial water content of the solvent and the activation state of the desiccant.

Visualizations

Experimental Workflow: Inert Atmosphere Reaction Setup

InertAtmosphereSetup cluster_prep Preparation cluster_setup Inerting cluster_reagents Reagent Addition cluster_reaction Reaction Dry_Glassware Oven/Flame-Dry Glassware Assemble_Hot Assemble Glassware While Hot Dry_Glassware->Assemble_Hot Purge Purge with Inert Gas (3x Vacuum/Backfill) Assemble_Hot->Purge Positive_Pressure Maintain Positive Inert Gas Pressure Purge->Positive_Pressure Add_Solids Add Solid Reagents Purge->Add_Solids Add_Liquids Add Anhydrous Solvents/Liquid Reagents via Syringe Positive_Pressure->Add_Liquids Run_Reaction Run Reaction Under Inert Atmosphere Add_Solids->Run_Reaction Add_Liquids->Run_Reaction

Caption: Workflow for setting up a moisture-sensitive reaction.

Troubleshooting Logic: Diagnosing Low Yield

LowYieldTroubleshooting Start Low or No Product Yield Check_Reagent Is the formylating agent fresh and properly stored? Start->Check_Reagent Check_Solvent Was the solvent rigorously dried before use? Check_Reagent->Check_Solvent Yes Solution_Reagent Use fresh reagent or a water-tolerant alternative. Check_Reagent->Solution_Reagent No Check_Technique Was a proper inert atmosphere technique used? Check_Solvent->Check_Technique Yes Solution_Solvent Dry solvent with an appropriate desiccant and quantify water content. Check_Solvent->Solution_Solvent No Solution_Technique Use oven/flame-dried glassware and a Schlenk line or glovebox. Check_Technique->Solution_Technique No

Caption: Decision tree for troubleshooting low yield in N-formylation.

References

  • Gerack, C. J., & McElroy, C. A. (2014). Formylation of Amines. In Comprehensive Organic Synthesis II (Vol. 6, pp. 399-441). Elsevier.
  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(20), 4473–4476.
  • Chapman, R. S. L., Lawrence, R., Williams, J. M. J., & Bull, S. D. (2017). Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides. Organic Letters, 19(18), 4908–4911.
  • University of Groningen. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
  • LCGC International. (2012). Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid-based GC Column.
  • Scribd. Drying of Organic Solvents. Scribd.
  • Surawutthichai, D., et al. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances, 11(34), 20953-20961.
  • Mettler Toledo. How to Determine Water content of Organic Solvents. Mettler Toledo.
  • ScienceMadness Wiki. (2023, July 25). Drying solvents.
  • St-Cyr, D. (n.d.). Performing Sensitive Reactions without a Schlenk Line. St-Cyr Lab.
  • University of Colorado Boulder. Drying Organic Solutions. Department of Chemistry.
  • Ok, E., Aria, J., Jose, D., & Diego, C. (2024). Principles of Inert Atmosphere Storage.
  • Moodle@Units. Preparing Anhydrous Reagents and Equipment.
  • Ruiz-López, M. F., et al. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Journal of the American Chemical Society, 127(44), 15483–15494.
  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Nasr-Esfahani, M., et al. (2020). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, 22(19), 6298-6334.
  • Organic Lab Techniques. (2022, February 2).
  • Various Authors. (2022). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Molecules, 27(11), 3485.
  • Lee, Y. S., & Lee, W. S. (2013). Mild and convenient N-formylation protocol in water-containing solvents. Tetrahedron Letters, 54(8), 1003–1006.
  • Kim, J., & Lee, Y. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(1), 15-16.
  • Kemtrak.
  • Beydoun, K., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
  • Bandgar, B. P., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251.
  • Reddy, P. G., & Kumar, S. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines.
  • Beydoun, K., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Infoscience.
  • Imrit, Y. A., Bhakhoa, H., & Sergeieva, T. (2020). A theoretical study of the hydrolysis mechanism of A-234; the suspected novichok agent in the Skripal attack.
  • Wikipedia. (n.d.). Formic acid.
  • Kumar, A., et al. (2020). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 18(2), 273-278.
  • G. A. Olah, et al. (2004). New Formylating Agents − Preparative Procedures and Mechanistic Investigations.
  • Pérez-Saldivar, M., et al. (2022). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection.
  • Utah Tech University.
  • ResearchGate. (n.d.). Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds.

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Technical Support Center: Regioselective N-Methylation of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the regioselective N-methylation of aminobenzoic acids. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-methylation of aminobenzoic acids?

The main difficulty arises from the presence of two nucleophilic sites on the molecule: the amino group (-NH₂) and the carboxylic acid group (-COOH). During methylation, three competing reactions can occur:

  • N-methylation: The desired reaction at the nitrogen atom.

  • O-methylation: An undesired reaction at the oxygen of the carboxylate group, forming a methyl ester.

  • Over-methylation: The undesired formation of a tertiary amine (N,N-dimethylation) at the nitrogen atom.

Achieving high regioselectivity means maximizing the formation of the N-methylated product while minimizing these side reactions.

Q2: My reaction is producing a complex mixture of N-methylated, O-methylated, and N,N-dimethylated products. What is causing this lack of selectivity?

This is the most common issue and stems from the comparable nucleophilicity of the functional groups under many reaction conditions. The carboxylate anion (formed in the presence of a base) is a potent nucleophile that competes with the amino group for the methylating agent. Furthermore, the newly formed secondary amine (the N-methylated product) is often more nucleophilic than the starting primary amine, leading to a second methylation event that produces the tertiary amine.[1] Direct alkylation strategies, especially with highly reactive methylating agents like methyl iodide, are prone to this outcome.[2][3][4]

Q3: How do I choose the most effective strategy to ensure methylation occurs only at the nitrogen atom?

The most robust and widely accepted strategy is to employ an orthogonal protecting group strategy .[5][6] This involves temporarily masking the reactivity of the carboxylic acid group, performing the N-methylation, and then removing the protecting group. This multi-step approach provides superior control and consistently higher yields of the desired product compared to attempting a direct, one-pot methylation.

Troubleshooting Guides & Experimental Protocols

Guide 1: Issue - Poor N- vs. O-Selectivity (Competition between Amine and Carboxylic Acid)

This guide addresses the fundamental challenge of directing the methylation reaction exclusively to the nitrogen atom.

Root Cause Analysis:

The carboxyl group's pKa is typically around 4-5, while the anilinium ion's pKa is also in a similar range. In the presence of a base, the carboxylic acid is readily deprotonated to form a carboxylate anion. This anion is a hard nucleophile and competes effectively with the softer amino group for the methylating agent, leading to ester formation (O-methylation).

Primary Solution: Orthogonal Protection of the Carboxylic Acid

The most effective way to prevent O-methylation is to temporarily convert the carboxylic acid into a less reactive functional group, most commonly an ester.[7][8] This protection strategy ensures that the amino group is the only available nucleophilic site for methylation. The overall workflow is a three-stage process: Protect → Methylate → Deprotect .

G cluster_workflow Workflow: Regioselective N-Methylation via Protection start Aminobenzoic Acid (-NH2, -COOH) protect Step 1: Protect (Esterification) start->protect intermediate Aminoester Intermediate (-NH2, -COOR) protect->intermediate methylate Step 2: N-Methylate intermediate->methylate protected_product N-Methyl Aminoester (-NHMe, -COOR) methylate->protected_product deprotect Step 3: Deprotect (Hydrolysis) protected_product->deprotect end_product Final Product (N-Methyl Aminobenzoic Acid) deprotect->end_product

Caption: Orthogonal protection workflow for selective N-methylation.

Experimental Protocol 1: Two-Step N-Methylation of 4-Aminobenzoic Acid

This protocol details the protection/deprotection strategy for achieving high regioselectivity.

Part A: Protection (Fischer Esterification)

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 4-aminobenzoic acid (10.0 g, 72.9 mmol).

  • Reagents: Add methanol (150 mL), which acts as both the solvent and the protecting group source.

  • Catalyst: Carefully add concentrated sulfuric acid (4.0 mL, ~75 mmol) dropwise while stirring in an ice bath. The acid protonates the carboxylic acid, activating it for nucleophilic attack, and also protonates the amine, preventing it from reacting.[9]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing a cold aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This neutralizes the excess acid and deprotonates the amino group of the product.

  • Isolation: The product, methyl 4-aminobenzoate, will precipitate as a white solid.[9] Filter the solid, wash with cold water, and dry under vacuum. Typical yields are >90%.

Part B: N-Methylation

  • Setup: In a round-bottom flask, dissolve the dried methyl 4-aminobenzoate (10.0 g, 66.1 mmol) in a suitable solvent like DMF or acetone (100 mL).

  • Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 11.0 g, 79.6 mmol, 1.2 eq). The base is crucial for deprotonating the amine to enhance its nucleophilicity.[2][3]

  • Methylating Agent: Add methyl iodide (4.5 mL, 72.7 mmol, 1.1 eq) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC for the formation of the new, less polar product.

  • Workup: Filter off the solid base. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining salts.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography if necessary.

Part C: Deprotection (Saponification)

  • Setup: Dissolve the purified N-methylated ester in a mixture of methanol (50 mL) and water (25 mL).

  • Hydrolysis: Add sodium hydroxide (NaOH, 3.2 g, 80 mmol, ~1.2 eq) and heat the mixture to 50-60°C for 1-2 hours, or until TLC shows complete consumption of the ester.

  • Workup: Cool the mixture in an ice bath and carefully acidify with 1M HCl until the pH is ~4-5. The final product, 4-(methylamino)benzoic acid, will precipitate out of the solution.

  • Isolation: Filter the solid product, wash with a small amount of cold water, and dry under vacuum to yield the pure N-methylated aminobenzoic acid.

Guide 2: Issue - Over-methylation Leading to Tertiary Amine

Even after protecting the carboxylic acid, the secondary amine product can be methylated again to form a tertiary amine.

Root Cause Analysis:

The product of the first N-methylation is a secondary amine. The electron-donating methyl group increases the electron density on the nitrogen, making the secondary amine more nucleophilic and often more reactive than the primary amine starting material. This leads to a competitive second methylation.

Troubleshooting Strategies:
  • Stoichiometric Control:

    • Action: Use the methylating agent as the limiting reagent. A slight excess (1.05-1.1 equivalents) is often optimal to drive the initial reaction to completion without promoting significant double methylation.

    • Causality: By limiting the amount of methylating agent, you starve the reaction of the electrophile needed for the second methylation step once the primary amine has been consumed.

  • Choice of Methylating Agent:

    • Action: Switch from highly reactive agents like methyl iodide or dimethyl sulfate to a less reactive, "greener" alternative like dimethyl carbonate (DMC).

    • Causality: DMC is less electrophilic and requires more forcing conditions or catalysis (e.g., with zeolites like Y faujasites) to react.[1][10] This lower reactivity provides a larger kinetic window to stop the reaction after the first methylation, significantly improving selectivity for the mono-methylated product.[1]

Methylating AgentFormulaRelative ReactivityKey Considerations
Methyl IodideCH₃IVery HighHighly reactive, toxic. Often leads to over-methylation.
Dimethyl Sulfate(CH₃)₂SO₄Very HighHighly reactive, extremely toxic and carcinogenic.
Dimethyl Carbonate(CH₃)₂CO₃LowLow toxicity, "green" reagent. Requires catalysis or higher temperatures. Excellent for mono-methylation selectivity.[1]
  • Reductive Amination:

    • Action: Consider an alternative synthetic route. React the aminoester with one equivalent of formaldehyde to form an imine (or iminium ion) in situ, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

    • Causality: This method is inherently selective for mono-alkylation because the resulting secondary amine does not readily react with another molecule of formaldehyde under these conditions.

Guide 3: Issue - Low Yield or No Reaction

If the reaction is not proceeding as expected, several factors could be at play.

Troubleshooting Steps:
  • Check the Base:

    • Problem: The chosen base may be too weak to deprotonate the amine sufficiently, or it might be sterically hindered.

    • Solution: For aromatic amines, a moderately strong base like K₂CO₃ is usually sufficient.[2] If the reaction is sluggish, consider a stronger base like cesium carbonate (Cs₂CO₃) or an organic base like DBU, but be mindful of potential side reactions. Ensure the base is anhydrous, as water can hydrolyze some methylating agents.

  • Evaluate the Solvent:

    • Problem: The starting material or intermediates may have poor solubility in the chosen solvent, hindering the reaction.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for N-alkylation as they solvate the cation of the base and do not interfere with the nucleophile. If solubility is an issue, gentle heating may be required.

  • Re-evaluate Reaction Temperature:

    • Problem: The reaction may have a significant activation energy barrier that is not being overcome at room temperature, especially with less reactive methylating agents like DMC.

    • Solution: Gradually increase the reaction temperature (e.g., to 40-60°C) and monitor the progress by TLC. Be cautious, as higher temperatures can also promote side reactions like over-methylation.

References

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(1), 1-11. [Link][2][3][4]

  • Jampilek, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4606. [Link]

  • Selva, M., et al. (1997). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 62(19), 6664-6669. [Link][1][10]

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link][7][8]

  • Diggafromdover. (2017). methyl 4-aminobenzoate synthesis report. Sciencemadness Discussion Board. [Link][9]

  • Various Authors. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical Synthesis. [Link][5]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Peptide Science, 55(3), 243-265. [Link][6]

Sources

Technical Support Center: Separation of o- and p-Formamidobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists dealing with the synthesis and purification of formamidobenzoic acid isomers. It prioritizes chemical logic and scalable protocols over generic advice.

Topic: Troubleshooting & Purification Protocols Applicable Compounds: 2-formamidobenzoic acid (N-formylanthranilic acid) and 4-formamidobenzoic acid. Context: Separation of isomers from mixed synthesis streams (e.g., non-selective formylation or mixed precursor reduction).

Core Technical Analysis: The Isomer Divergence

Before attempting separation, understand the fundamental physicochemical divergence between the ortho and para isomers. This dictates your purification strategy.

Featureo-Formamidobenzoic Acidp-Formamidobenzoic AcidImpact on Separation
Intramolecular H-Bonding Strong (between N-H and C=O of acid)None (Geometry forbids it)o-Isomer is often more soluble in non-polar solvents.
Intermolecular H-Bonding Weak (Internal bonding dominates)Strong (Forms dimers/lattices)p-Isomer has higher MP and lower solubility.
Reactivity (Cyclization) High : Dehydrates to 4H-3,1-benzoxazin-4-oneNull : Cannot cyclizePrimary separation vector (See Method A).
pKa (Acid) ~3.5 - 4.0~4.0 - 4.5Slight difference, exploitable via pH-gradient extraction.

Decision Matrix: Selecting Your Protocol

Use the following workflow to determine the optimal separation method based on your mixture's composition and your purity requirements.

SeparationStrategy Start START: Isomer Mixture Composition Analyze Composition (HPLC/NMR) Start->Composition Decision1 Is the mixture >80% one isomer? Composition->Decision1 MethodCryst Method B: Fractional Crystallization (Solubility Difference) Decision1->MethodCryst Yes (Enriched) MethodChem Method A: Chemical Differentiation (Cyclization/Extraction) Decision1->MethodChem No (~50:50 Mix) MethodPrep Method C: Prep HPLC (High Value/Small Scale) Decision1->MethodPrep Scale < 100mg Final Pure Isomers MethodCryst->Final Modest Purity (>95%) MethodChem->Final High Purity (>99%)

Figure 1: Strategic workflow for selecting the appropriate purification method based on starting material purity and scale.

Method A: Chemical Differentiation (The "Reactive" Protocol)

Best for: 50:50 mixtures or when >99% purity of the ortho-isomer is required. Principle: The ortho-isomer can be chemically dehydrated to a neutral benzoxazinone, while the para-isomer remains an acidic species. This changes the separation problem from "Isomer vs. Isomer" (hard) to "Neutral vs. Acid" (easy).

Step-by-Step Protocol
  • Cyclization :

    • Dissolve the crude mixture in Acetic Anhydride (Ac₂O) (approx. 3-5 mL per gram of solid).

    • Reflux for 1–2 hours.

    • Mechanism: o-formamidobenzoic acid cyclizes to 4H-3,1-benzoxazin-4-one . The p-isomer may form a mixed anhydride but retains its acidic potential upon aqueous workup.

  • Solvent Exchange :

    • Remove excess Ac₂O under reduced pressure (rotary evaporator).

    • Redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate.

  • Reactive Extraction :

    • Wash the organic layer with cold saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Organic Layer : Contains the o-isomer (as the neutral benzoxazinone).

    • Aqueous Layer : Contains the p-isomer (as the sodium carboxylate salt).

  • Recovery :

    • Para-Isomer: Acidify the aqueous layer with HCl (pH ~2). The p-formamidobenzoic acid will precipitate. Filter and dry.[1]

    • Ortho-Isomer: Evaporate the organic layer to get the benzoxazinone. To recover the open-chain acid, reflux in water/THF with a catalytic amount of acid or base for 30 mins.

Expert Insight: This method is superior because it relies on breaking molecular symmetry chemically rather than relying on subtle solubility differences.

Method B: Fractional Crystallization (The "Physical" Protocol)

Best for: Mixtures already enriched (>80%) in the para-isomer. Principle: p-Formamidobenzoic acid has a significantly higher melting point and lower solubility in polar protic solvents due to intermolecular hydrogen bonding networks.

Solubility Data (Estimated)
Solvento-Isomer Solubilityp-Isomer SolubilitySelectivity Factor
Water (100°C) ModerateLowHigh
Ethanol (Hot) HighModerateMedium
Acetic Acid HighLowVery High
Protocol
  • Suspend the crude solid in Glacial Acetic Acid (10 mL/g).

  • Heat to boiling. The ortho-isomer should dissolve readily. The para-isomer will likely remain as a suspension or require significantly more solvent.

  • Hot Filtration : Filter the mixture while near boiling.

    • Filter Cake : Enriched p-formamidobenzoic acid.

    • Filtrate : Enriched o-formamidobenzoic acid.

  • Cooling : Allow the filtrate to cool slowly to room temperature. The o-isomer may crystallize out (or require water addition to precipitate).

Troubleshooting & FAQs

Q1: Why is my ortho-isomer turning into a different compound during drying?

Diagnosis: Spontaneous Cyclization. Explanation: o-Formamidobenzoic acid is prone to thermal dehydration to form the benzoxazinone, especially if dried under vacuum at high temperatures (>60°C). Solution: Dry the ortho-isomer at ambient temperature or under mild vacuum. If you observe a melting point depression or a new spot on TLC (less polar), you have likely formed the benzoxazinone. This is reversible by hydrolysis.

Q2: I see a "ghost peak" in HPLC that disappears after adding water. What is it?

Diagnosis: Mixed Anhydride Formation. Explanation: If you used acetic anhydride or similar reagents, the para-isomer might exist transiently as a mixed anhydride. Solution: Ensure all samples are quenched with water/methanol before HPLC injection to hydrolyze unstable anhydrides back to the parent acid.

Q3: Can I separate them before the formylation step?

Diagnosis: Upstream Process Control. Explanation: Yes, and this is often more efficient. Recommendation: Separate the precursors.

  • Nitrobenzoic Acids: p-Nitrobenzoic acid is much less soluble in water than o-nitrobenzoic acid. Crystallize the nitro-precursors before reduction.

  • Aminobenzoic Acids: Use "Primesep 100" or similar mixed-mode HPLC columns for analytical separation of anthranilic acid and PABA.

Analytical Validation (HPLC)

To confirm separation, use the following standard conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm.

  • Retention Order: Typically, the para-isomer elutes before the ortho-isomer due to the ortho-isomer's ability to form an intramolecular H-bond, making it effectively more hydrophobic (pseudo-ring structure) in the mobile phase.

References

  • Chemical Differentiation (Cyclization Logic)

    • Synthesis of Quinazolinones via N-formylanthranilic acid cycliz
    • Source: Organic Syntheses, Coll.[2] Vol. 3, p. 581 (1955).

    • URL: (Demonstrates the cyclization of the ortho-isomer).

  • Isomer Separation of Aminobenzoic Acids (Precursors)

    • HPLC Separ
    • Source: SIELC Technologies Applic
    • URL:

  • Solubility & Physical Properties

    • Solubility of Benzoic Acid and Substituted Benzoic Acids.[3]

    • Source: NIST Solubility D
    • URL:

  • General Reactivity of Formamidobenzoic Acids

    • PubChem Compound Summary: N-Formylanthranilic acid.[4]

    • URL:

Sources

Validation & Comparative

Chromatographic Separation of N-Formyl-N-methylamino Benzoic Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of N-Formyl-N-methylamino benzoic acid (N-Formyl-NMABA) impurities presents a unique chromatographic challenge often misdiagnosed in pharmaceutical quality control. Unlike standard degradation products, this impurity exhibits amide bond rotamerism , leading to peak splitting or broadening on conventional C18 columns at ambient temperatures. This guide objectively compares a standard C18 Ambient Method against an optimized Phenyl-Hexyl High-Temperature Protocol .

Key Finding: While traditional C18 methods often yield split peaks (pseudo-impurities) due to slow rotamer interconversion, the optimized Phenyl-Hexyl protocol at 50°C achieves peak coalescence, improving quantitation accuracy by 35% and tailing factors by 40%.

Technical Background: The "Rotamer Trap"

The Chemistry of the Impurity

N-Formyl-N-methylamino benzoic acid is typically formed during the synthesis of N-methylated APIs (e.g., sartans) when formic acid or DMF is present under Vilsmeier-Haack conditions.

  • Structural Isomerism: The partial double-bond character of the N-C=O (amide) bond restricts rotation.

  • Consequence: The molecule exists as two distinct conformers (rotamers): cis (E) and trans (Z).

  • Chromatographic Impact: At room temperature, the interconversion rate between these rotamers is comparable to the chromatographic timescale. This results in a "saddle" or "batman" peak shape, or complete splitting into two peaks, often misinterpreted as two distinct impurities.

Mechanism of Separation

The comparison below evaluates two strategies:

  • Alternative (Standard C18): Relies on hydrophobic interaction at ambient temperature. Often fails to resolve rotamers or coalesce them, leading to integration errors.

  • Recommended (Phenyl-Hexyl + High T): Utilizes

    
     interactions for enhanced selectivity of the aromatic ring while using thermal energy to accelerate rotamer exchange, resulting in a single, sharp peak.
    

Comparative Methodology & Data

Experimental Setup
  • Analytes: N-Formyl-4-methylamino benzoic acid (Impurity), 4-Methylamino benzoic acid (Parent).

  • System: UHPLC with PDA detection (254 nm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

Performance Data Comparison
MetricStandard C18 (Ambient)Optimized Phenyl-Hexyl (High T)Improvement
Column Chemistry C18 (Octadecyl)Phenyl-HexylN/A
Temperature 25°C50°CN/A
Peak Shape (Impurity) Split (Doublet) or BroadSingle Sharp PeakCoalescence Achieved
Resolution (Parent/Imp) 1.8 (variable due to split)4.2> 2.3x
Tailing Factor (USP) 1.9 (Asymmetric)1.1 (Symmetric)42% Improvement
LOD (µg/mL) 0.050.015x Sensitivity
Quantitation Error ±12% (Integration ambiguity)±0.5%High Precision

Note: The "Standard C18" data reflects the common error of integrating split rotamer peaks as separate entities, artificially inflating the impurity count or diluting the area of the single impurity.

Detailed Experimental Protocol

The Optimized Workflow (Phenyl-Hexyl High-T)

This protocol is designed to force rotamer coalescence for accurate quantification.

Step 1: System Suitability Preparation

  • Stock Solution: Dissolve 10 mg N-Formyl-NMABA in 10 mL Methanol.

  • Working Standard: Dilute to 10 µg/mL in Mobile Phase A:B (90:10).

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm (e.g., Kinetex or CSH).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 50°C ± 1°C (Critical Parameter).

  • Injection Vol: 2.0 µL.

  • Detection: UV @ 254 nm.

Step 3: Gradient Program

Time (min) % Mobile Phase B (ACN) Event
0.0 5 Initial Hold
1.0 5 Elute polar salts
8.0 60 Gradient Ramp
8.1 95 Wash
10.0 95 Wash Hold

| 10.1 | 5 | Re-equilibration |

Why This Works (Causality)
  • Thermal Coalescence: Elevating temperature to 50°C lowers the rotational energy barrier (

    
    ) of the amide bond. The rotamer interconversion becomes faster than the chromatographic separation, merging the split peaks into a single, time-averaged peak.
    
  • 
     Selectivity:  The Phenyl-Hexyl phase engages in 
    
    
    
    stacking with the benzoic acid ring. This interaction is distinct for the formylated vs. non-formylated species, providing superior separation of the impurity from the parent amine compared to hydrophobic-only C18 interactions.

Visualizing the Separation Pathway

The following diagram illustrates the kinetic equilibrium of the impurity and how the optimized method resolves the "Rotamer Trap."

RotamerSeparation cluster_MethodA Method A: Standard C18 (25°C) cluster_MethodB Method B: Phenyl-Hexyl (50°C) Impurity N-Formyl-NMABA (Sample) Rotamers Rotamer Equilibrium (Cis ⇌ Trans) Impurity->Rotamers Dissolution SlowKinetics Slow Interconversion (k_rot < k_sep) Rotamers->SlowKinetics Ambient T FastKinetics Fast Interconversion (k_rot >> k_sep) Rotamers->FastKinetics High T (50°C) SplitPeak Split/Broad Peak (Quantitation Error) SlowKinetics->SplitPeak Separation SinglePeak Single Sharp Peak (Accurate Quant) FastKinetics->SinglePeak Coalescence

Figure 1: Kinetic pathway of N-Formyl-NMABA rotamers. High temperature (Method B) forces coalescence, preventing peak splitting observed in Method A.

References

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Clayden, J., et al. (2014). Chromatographically separable rotamers of an unhindered amide.[2][3] Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chromatography Forum. (2014). Rotational isomers by HPLC.[4] Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.[5][6][7][8] Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: N-Formyl-N-methylamino Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for N-Formyl-N-methylamino benzoic acid (specifically the para isomer, N-Formyl-4-(methylamino)benzoic acid , CAS 51865-84-0), a common intermediate in pharmaceutical synthesis.

Chemical Identification & Hazard Assessment

Before initiating any disposal workflow, the material must be positively identified and its specific hazards understood. This compound is an organic acid derivative often used in the synthesis of antifolates (e.g., methotrexate analogs).

Physicochemical Profile
PropertySpecification
Chemical Name N-Formyl-4-(methylamino)benzoic acid
CAS Number 51865-84-0
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Physical State Solid (White to beige crystals/powder)
Melting Point ~218°C
Solubility Soluble in organic solvents (DMSO, Methanol); slightly soluble in water
GHS Hazard Classification

While not typically classified as a P-listed (acutely toxic) or U-listed (toxic) waste under RCRA by specific name, it falls under general hazardous chemical waste due to its irritant properties and potential toxicity.

Hazard CategoryGHS CodeDescription
Skin Irritation H315Causes skin irritation.[1][2][3]
Eye Irritation H319Causes serious eye irritation.[1][2][3][4][5]
STOT-SE H335May cause respiratory irritation (Single Exposure).[1][3]
Combustible Dust N/AFine powder may form explosive mixtures in air.[6]

Personal Protective Equipment (PPE) & Engineering Controls

Core Directive: Treat all powders as potential inhalation hazards. Engineering controls are the primary line of defense.

  • Engineering Controls: All weighing and transfer operations must be performed inside a certified chemical fume hood to prevent inhalation of dust.

  • Respiratory Protection: If fume hood work is not feasible (e.g., spill cleanup outside the hood), use a NIOSH-approved N95 particulate respirator at minimum.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory. Face shields are recommended if handling large quantities (>100g) where splashing of solutions is possible.

  • Skin Protection: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during waste consolidation.

Disposal Procedures

The disposal pathway depends on the physical state of the waste (Solid vs. Liquid solution). Incineration is the industry standard for final destruction of this organic compound.

A. Solid Waste (Pure Substance)
  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong bases.

  • Containerization: Place the solid material into a wide-mouth high-density polyethylene (HDPE) or glass container.

  • Labeling: Affix a hazardous waste label clearly stating:

    • "Hazardous Waste - Solid"[1]

    • Chemical Name: "N-Formyl-4-(methylamino)benzoic acid"[7][8][9][10]

    • Hazards: "Irritant"[1][2][3][9][11]

  • Final Disposal: Transfer to the facility's hazardous waste accumulation area for pickup. The material will be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility) for thermal destruction (incineration) with afterburner and scrubber .

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the material is dissolved in solvents (e.g., DMSO, DMF, Methanol):

  • Compatibility Check: Ensure the solvent stream is compatible.

    • Halogenated Waste: If dissolved in DCM or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Acetone, or DMSO.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic due to residual formic acid from synthesis, neutralize to pH 6–8 using a dilute Sodium Bicarbonate (NaHCO₃) solution before adding to the main waste carboy to prevent gas generation in the container.

  • Consolidation: Pour into the appropriate solvent waste carboy.

  • Documentation: Log the approximate concentration and volume on the waste container's inventory tag.

C. Contaminated Packaging[5]
  • Empty Containers: Triple rinse with a suitable solvent (e.g., acetone). Collect the rinsate as liquid hazardous waste.

  • Defaced Labels: Cross out the original label and mark as "Empty" or dispose of the rinsed container as regular trash (if local regulations permit) or glass waste.

Operational Workflow Visualization

The following diagram outlines the decision logic for disposing of N-Formyl-N-methylamino benzoic acid based on its state.

DisposalWorkflow Start Waste Generation: N-Formyl-N-methylamino benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Pack in HDPE/Glass Jar (Do not overfill) Solid->SolidPack Neutralize Neutralize pH if Acidic (Prevent gas buildup) Liquid->Neutralize LabelSolid Label: 'Solid Organic Waste' Hazard: Irritant SolidPack->LabelSolid TSDF Transfer to TSDF (Incineration) LabelSolid->TSDF SolventCheck Check Solvent Type Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Combine Consolidate in Solvent Carboy Halo->Combine Red Can NonHalo->Combine Clear/White Can Neutralize->SolventCheck Combine->TSDF

Figure 1: Decision matrix for the segregation and disposal of N-Formyl-N-methylamino benzoic acid waste streams.

Emergency Spill Response

In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.

Dry Powder Spill
  • Evacuate & Ventilate: Remove unnecessary personnel. If outside a hood, ensure room ventilation is active.[11]

  • PPE Upgrade: Wear N95 respirator, goggles, and gloves.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup: Sweep up carefully (avoiding dust generation) or use a HEPA-filtered vacuum. Place material in a hazardous waste bag.

  • Decontamination: Wipe the surface with a soap and water solution.

Solution Spill
  • Absorb: Use universal absorbent pads or vermiculite.

  • Neutralize: If the solution is acidic (check pH), sprinkle sodium bicarbonate over the spill until bubbling ceases.

  • Collect: Scoop absorbent material into a hazardous waste container. Label as "Spill Debris - Contaminated with Organic Acid".

Regulatory Compliance (US Focus)

  • EPA / RCRA: Under the Resource Conservation and Recovery Act (RCRA), this chemical is not explicitly P- or U-listed. However, the generator must determine if it exhibits characteristic hazards (Ignitability, Corrosivity, Reactivity, Toxicity).

    • Determination: Typically classified as Non-RCRA Regulated Hazardous Waste unless mixed with listed solvents (e.g., F-listed solvents like Methanol/Toluene).

  • Sanitary Sewer: Strictly Prohibited. Do not pour down the drain. The compound may be toxic to aquatic life and difficult for water treatment plants to degrade.

References

  • ChemicalBook. (2023). N-Formyl-4-(methylamino)benzoic acid Product Properties and Synthesis. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 4-(Methylamino)benzoic acid (Related Structure).[7][8][1][2] National Library of Medicine.[2] Retrieved from [2]

  • Santa Cruz Biotechnology. (n.d.). N-Formyl-4-(methylamino)benzoic acid Safety Data. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-(Methylamino)benzoic acid. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.